molecular formula C21H18F3N3O5 B15566421 Bictegravir-D4

Bictegravir-D4

Cat. No.: B15566421
M. Wt: 453.4 g/mol
InChI Key: SOLUWJRYJLAZCX-FSIQLLDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bictegravir-D4 is a useful research compound. Its molecular formula is C21H18F3N3O5 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H18F3N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

(1S,11R,13R)-N-[dideuterio-(3,5-dideuterio-2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide

InChI

InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i3D,4D,6D2

InChI Key

SOLUWJRYJLAZCX-FSIQLLDSSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Bictegravir-D4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bictegravir (B606109) (BIC) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection.[1][2] It is administered as part of a fixed-dose combination tablet. In drug development and clinical pharmacology, stable isotope-labeled internal standards are critical for accurate quantification of drug concentrations in biological matrices using mass spectrometry.

Bictegravir-D4 is a deuterated analog of Bictegravir, where four hydrogen atoms are replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays. The deuterium substitution offers improved stability and minimizes background noise, leading to enhanced sensitivity and accuracy in pharmacokinetic studies. This guide details the synthetic pathways, experimental protocols, and analytical data pertaining to the synthesis of Bictegravir and its D4-labeled counterpart.

Synthesis of Bictegravir (Parent Compound)

The synthesis of Bictegravir is a multi-step process involving the construction of a complex polycyclic core. While several synthetic routes have been patented, a common strategy involves the convergent synthesis of key intermediates.[3][4] A representative pathway begins with a highly functionalized pyridone core, which is then cyclized and coupled with the requisite side chains.

A key intermediate in many published syntheses is a pyridone carboxylic acid derivative.[4][5] The synthesis generally involves three critical stages:

  • Formation of the Core Tricyclic System: This is often achieved by reacting a functionalized pyridone with an appropriate amino alcohol, such as (1R,3S)-3-aminocyclopentanol, to form the fused ring system.[4][6]

  • Amide Coupling: The carboxylic acid on the polycyclic core is then coupled with 2,4,6-trifluorobenzylamine. This step can be facilitated by common peptide coupling reagents or by converting the acid to a more reactive species like an acyl chloride.[7][8]

  • Deprotection: A final deprotection step, typically the cleavage of a methyl ether protecting group on the pyridone ring, yields the final Bictegravir molecule.[3][4]

The overall synthetic pathway is visualized below.

G reagent reagent intermediate intermediate final_product final_product A Pyridone Acetal (B89532) Intermediate (4) C Tricyclic Intermediate (6b) A->C Acid-catalyzed cyclization B (1R,3S)-3-aminocyclopentanol E Protected Bictegravir (7b) C->E Amide Coupling (e.g., CDI) D 2,4,6-Trifluorobenzylamine F Bictegravir E->F

Caption: Representative synthetic pathway for Bictegravir.

Isotopic Labeling: Synthesis of this compound

The synthesis of this compound requires the strategic introduction of deuterium atoms into the molecular scaffold. This is typically achieved by using a deuterated starting material or reagent, which carries the isotopic label through the synthetic sequence.[9] For this compound, a plausible and efficient strategy involves the use of a deuterated benzylamine (B48309) coupling partner.

The workflow involves synthesizing 2,4,6-trifluoro(dideuterio)benzylamine-d2 (D4-benzylamine) and then coupling it with the non-labeled tricyclic intermediate.

The workflow for this process is outlined below.

G start_node start_node process_node process_node qc_node qc_node final_product final_product A Start: Synthesize Deuterated Reagent B Synthesize 2,4,6-Trifluorobenzaldehyde-d1 A->B C Reductive amination with Deuterated Ammonia (ND3) or equivalent to form D4-benzylamine B->C D Isotopic Purity Check (NMR, MS) C->D E Couple D4-benzylamine with non-labeled tricyclic intermediate D->E Pass F Final Demethylation Step E->F G Purification by Chromatography F->G H Final QC Analysis (Purity, Identity, Isotopic Enrichment) G->H I This compound H->I Pass

Caption: Experimental workflow for the synthesis of this compound.

This labeling strategy places the deuterium atoms on the benzyl (B1604629) group, a region of the molecule that is less likely to undergo metabolic modification, thus ensuring the stability of the label during in-vivo studies. The use of deuterated reagents is a common and effective method for preparing stable isotope-labeled compounds for drug development.[10]

Experimental Protocols

The following are representative, non-proprietary protocols for key transformations in the synthesis of this compound.

Protocol 4.1: Synthesis of Tricyclic Intermediate (6b)

  • To a solution of the pyridone acetal intermediate (1.0 eq) in acetonitrile, add acetic acid (1.0 vol) and methanesulfonic acid (0.05 eq).

  • Heat the reaction mixture to 75-80°C and maintain for 6-8 hours until the reaction is complete (monitored by HPLC).

  • Cool the mixture to room temperature.

  • Add (1R,3S)-3-aminocyclopentanol (1.1 eq) followed by potassium carbonate (1.2 eq).

  • Stir the resulting suspension at room temperature for 16-18 hours.

  • Add water to the reaction mass and extract the product with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the tricyclic intermediate.

Protocol 4.2: Amide Coupling to form Protected this compound

  • Dissolve the tricyclic intermediate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling reagent such as 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add the synthesized 2,4,6-trifluoro(dideuterio)benzylamine-d2 (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours until the reaction is complete.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain the protected this compound.

Protocol 4.3: Final Demethylation

  • Suspend magnesium bromide (MgBr₂, 3.0 eq) in a suitable solvent like acetonitrile.

  • Add the protected this compound (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-85°C) for 4-6 hours.

  • Cool the reaction to room temperature and quench carefully by adding an aqueous acid solution (e.g., 1N HCl).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry, and concentrate.

  • Purify the final product, this compound, by preparative HPLC or recrystallization to achieve high purity.

Data Presentation

Quantitative data for the synthesis and analysis of Bictegravir and its deuterated analog are summarized below.

Table 1: Representative Yields for Bictegravir Synthesis Steps

Step No.TransformationStarting MaterialProductRepresentative Yield (%)Reference
1CyclizationPyridone Acetal IntermediateTricyclic Intermediate~62%[3]
2Amide CouplingTricyclic IntermediateProtected Bictegravir>90% (typical for coupling)-
3DemethylationProtected BictegravirBictegravir~85%[4]

Table 2: Analytical Specifications for this compound Internal Standard

ParameterSpecificationMethod
Identity
1H NMRConforms to structureNMR Spectroscopy
Mass Spectrum[M+H]+ consistent with deuterated formulaLC-MS/MS
Purity
Chemical Purity≥ 98.0%HPLC/UPLC
Isotopic Enrichment
Deuterium Incorporation≥ 99% at each designated positionMass Spectrometry
Isotopic Purity (D4)≥ 98%Mass Spectrometry

Note: Yields are representative and may vary based on scale and specific conditions. Analytical specifications are typical for a high-quality stable isotope-labeled internal standard.

Mechanism of Action and Role of Deuteration

Bictegravir functions by binding to the active site of HIV integrase, preventing the strand transfer step of viral DNA integration into the host genome.[11] The introduction of deuterium does not alter this mechanism of action. Instead, its primary purpose is to leverage the Kinetic Isotope Effect (KIE).

The C-D bond is stronger than a C-H bond. If a C-H bond cleavage is a rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process. While this effect can be used to create "heavy drugs" with altered pharmacokinetic profiles, for this compound, the goal is not to alter the drug's properties but to provide a stable tracer for bioanalysis.[12] The positions for deuteration are chosen to be metabolically stable to prevent in-vivo D/H exchange, which would compromise its function as an internal standard.

G cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism (KIE) drug drug enzyme enzyme metabolite metabolite bond bond A Drug (R-H) C C-H Bond Cleavage (Lower Activation Energy) A->C Metabolic Site B CYP450 Enzyme B->C Catalyzes D Metabolite (R-OH) C->D Fast Reaction E Drug (R-D) G C-D Bond Cleavage (Higher Activation Energy) E->G Metabolic Site F CYP450 Enzyme F->G Catalyzes H Metabolite (R-OH) G->H Slower Reaction info For this compound as an internal standard, labeling occurs at non-metabolized sites to ensure stability and prevent this effect.

Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.

References

In-Depth Technical Guide: Physicochemical Properties of Bictegravir-D4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the known physical and chemical properties of Bictegravir-D4, a deuterated isotopologue of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir. Intended for researchers, scientists, and drug development professionals, this document compiles essential data on the compound's structure, properties, and analytical methodologies. Data for the non-deuterated form, Bictegravir, is included for comparative purposes where specific data for the D4 analogue is not available.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Bictegravir, primarily used as an internal standard in pharmacokinetic and bioanalytical studies. The incorporation of four deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

General and Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound and its non-deuterated counterpart.

PropertyThis compoundBictegravir
Appearance White solid[1]White to light yellow or off-white powder[2]
Molecular Formula C₂₁H₁₄D₄F₃N₃O₅[1]C₂₁H₁₈F₃N₃O₅[3][4]
Molecular Weight 453.40 g/mol 449.39 g/mol
CAS Number 1611493-60-71611493-60-7 (Unlabelled)
Purity (Typical) 97.2% by HPLC; >98% atomic DN/A

A sodium salt form of this compound also exists with the molecular formula C₂₁H₁₃D₄F₃N₃NaO₅ and a molecular weight of 475.39 g/mol . It typically appears as a pale yellow solid.

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic properties are crucial for the identification and quantification of Bictegravir.

PropertyData
UV Wavelength 258 nm - 260 nm
Mass Spec (Parent→Product) m/z 450.1 → 289.1 (for Bictegravir)
HPLC Retention Time 4.6 min or 5.998 min (Varies with method)

Mechanism of Action and Metabolism

Bictegravir functions by inhibiting the strand transfer step of HIV-1 integration, a critical process for viral replication. This is achieved by binding to the active site of the HIV integrase enzyme. The primary routes of elimination are through UGT1A1 glucuronidation and CYP3A4 oxidation.

Bictegravir_MoA cluster_virus HIV-1 Replication Cycle Viral_DNA Viral DNA Integrase HIV Integrase Enzyme Viral_DNA->Integrase Forms Complex Host_DNA Host Cell DNA Provirus Integrated Provirus (Replication Blocked) Bictegravir This compound Bictegravir->Integrase Binds to & Inhibits Integrase->Host_DNA Strand Transfer (Integration)

Bictegravir's Mechanism of Action (MoA).

The metabolism of Bictegravir involves two primary enzymatic pathways, as illustrated below.

Bictegravir_Metabolism Bictegravir Bictegravir UGT1A1_Metabolite Glucuronide Conjugate Bictegravir->UGT1A1_Metabolite UGT1A1 Glucuronidation CYP3A4_Metabolite Oxidative Metabolite Bictegravir->CYP3A4_Metabolite CYP3A4 Oxidation Elimination Elimination UGT1A1_Metabolite->Elimination CYP3A4_Metabolite->Elimination

Primary Metabolic Pathways of Bictegravir.

Experimental Protocols

The following sections detail common experimental methodologies for the analysis and stability testing of Bictegravir. These protocols are generally applicable to this compound when used as an internal standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used for the simultaneous quantification of Bictegravir and other antiretrovirals in bulk and pharmaceutical formulations.

Objective: To separate and quantify Bictegravir.

Instrumentation:

  • HPLC system with UV or PDA detector

  • ProntoSILHypersorb ODS C18 column (or equivalent)

  • Data acquisition software (e.g., PEAK software)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of 0.1 M sodium perchlorate and methanol in a 65:35 (v/v) ratio. Adjust the pH to 4.8.

  • Standard Stock Solution: Accurately weigh ~100 mg of Bictegravir reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of methanol with sonication, then dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.

  • Chromatographic Conditions:

    • Column: ProntoSILHypersorb ODS C18

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 258 nm

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas for quantification. The retention time for Bictegravir is approximately 4.6 minutes under these conditions.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Prepare Mobile Phase (Sodium Perchlorate:Methanol) SetConditions Set HPLC Conditions (Column, Flow, Temp, λ) StockSolution Prepare Standard Stock Solution (1000 µg/mL) Inject Inject Sample StockSolution->Inject SetConditions->Inject Detect UV Detection at 258 nm Inject->Detect Quantify Quantify using Peak Area Detect->Quantify

Workflow for RP-HPLC Analysis of Bictegravir.
Stability Indicating Studies

Forced degradation studies are essential to demonstrate the specificity of an analytical method.

Objective: To assess the stability of Bictegravir under various stress conditions.

Procedure:

  • Expose standard drug solutions of Bictegravir to the following conditions for 24 hours:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% Hydrogen Peroxide

    • Thermal: 60°C

    • Photolytic: Fluorescent and UV light

  • After the exposure period, neutralize the acidic and basic samples.

  • Analyze all stressed samples using a validated stability-indicating HPLC method (such as the one described in section 3.1).

  • Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify any degradation products. Studies indicate Bictegravir is particularly sensitive to oxidative conditions.

Bioanalytical LC-MS/MS Method

This method is used for the quantification of Bictegravir in human plasma.

Objective: To determine the concentration of Bictegravir in a biological matrix.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Zorbax XDB C18 analytical column (2.1 x 50 mm, 5µm) or equivalent

Reagents:

  • Acetonitrile (LC-MS grade)

  • 0.1% Formic acid in water

  • Internal Standard (IS): this compound or Naproxen

Procedure:

  • Sample Preparation: Use a protein precipitation extraction technique.

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic acid in water (70:30, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 0.15 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive Ion Mode

    • Monitoring: Multiple Reaction Monitoring (MRM)

    • Transitions (m/z):

      • Bictegravir: 450.1 → 289.1

      • Naproxen (IS): 231.12 → 184.82

  • Quantification: The method is typically validated over a concentration range of 2-500 ng/mL for Bictegravir.

Stability and Storage

Proper storage is critical to maintain the integrity of Bictegravir. The commercial product Biktarvy® (containing Bictegravir) provides specific storage guidelines.

  • Bottles: Store below 30°C (86°F). Keep the bottle tightly closed and do not remove the desiccant packet.

  • Blister Packs: Store at 25°C (77°F), with excursions permitted between 15°C to 30°C (59‒86°F).

  • General: Dispense only in original containers.

Forced degradation studies have shown that Bictegravir is sensitive to oxidative conditions. Long-term clinical trials have demonstrated the stability and durability of Bictegravir-containing regimens over five years, with no treatment-emergent resistance detected.

References

Bictegravir-D4: A Technical Overview of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies and purity assessment of Bictegravir-D4, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor (INSTI), Bictegravir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction to Bictegravir

Bictegravir is a key antiretroviral drug used in the treatment of HIV-1 infection.[1][2][3] As an INSTI, its mechanism of action involves the inhibition of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome.[1][3] This action effectively halts the viral replication cycle.[1][2] Bictegravir is often co-formulated with other antiretroviral agents, such as emtricitabine (B123318) and tenofovir (B777) alafenamide, in a single-tablet regimen.[4][5]

Physicochemical Properties of this compound

This compound is a deuterated form of Bictegravir, often used as an internal standard in pharmacokinetic studies and other analytical applications.

PropertyValueReference
Chemical Formula C21H14D4F3N3O5[6]
Molecular Weight 453.40 g/mol [6]
Appearance White solid[6]
CAS Number 1611493-60-7 (unlabelled)[6]

Purity Analysis and Certificate of Analysis Data

The purity of this compound is a critical parameter for its use as a reference standard and in clinical research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques employed for purity assessment and the identification of related impurities.[7][8][9][10][11]

Below is a summary of purity data from available Certificates of Analysis for different lots of this compound.

Lot NumberPurity (%)Analytical Method
GR-18-17398.8703 (as Sodium salt)Not Specified
GR-17-05797.2HPLC

Experimental Protocols for Purity Determination

Detailed below are representative experimental protocols for the analysis of Bictegravir and its impurities using modern chromatographic techniques.

RP-UPLC Method for Impurity Profiling

This method is designed for the accurate and reliable quantification of impurities in Bictegravir.[8]

  • Instrumentation: Agilent 1290 Infinity II UPLC system with Empower 2.0 software.[7]

  • Column: Waters Acquity HSS C18 (50mm x 2.1mm, 1.8 µm).[8]

  • Mobile Phase: Acetonitrile (B52724) and 0.1% Formic Acid in water (80:20 v/v).[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Column Temperature: Room temperature.[8]

  • Detection Wavelength: 281 nm.[8]

  • Sample Preparation:

    • Bictegravir Stock Solution: Dissolve the sample in a suitable diluent to achieve a final concentration of 5000 µg/mL.[7]

    • Impurity Stock Solution: Accurately weigh and dissolve 5mg each of Bictegravir impurities in a 100 mL volumetric flask with diluent to get a final concentration of 50 µg/mL for each impurity.[7]

    • Spiked Sample Solution: Transfer 5 mL of the Bictegravir stock solution and 5 mL of the impurity stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.[7]

RP-HPLC Method for Simultaneous Estimation

This method is suitable for the simultaneous estimation of Bictegravir in combination with other antiretroviral drugs.[11]

  • Column: Denali C18 column (150 mm × 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: Buffer (0.1% formic acid at pH 2.2) and acetonitrile in a 50:50 ratio.[11]

  • Flow Rate: 1.0 mL/min.[9][11]

  • Column Temperature: 30°C.[9][11]

  • Detection Wavelength: 272 nm.[11]

  • Injection Volume: 20 μL.[9]

Mechanism of Action: Signaling Pathway

Bictegravir functions by inhibiting the strand transfer step of HIV-1 DNA integration, a critical process for viral replication. The following diagram illustrates this mechanism.

HIV_Integration_Inhibition cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Integration Integration Viral DNA->Integration Integrase Enzyme Reverse Transcription->Viral DNA Host DNA Host DNA Integrated Provirus Integrated Provirus Integration->Host DNA Replication Blocked Replication Blocked Integration->Replication Blocked Bictegravir Bictegravir Bictegravir->Integration Inhibits Strand Transfer

Caption: Inhibition of HIV-1 DNA Integration by Bictegravir.

Experimental Workflow for Purity Analysis

The general workflow for determining the purity of a this compound sample using chromatography is outlined below.

Purity_Analysis_Workflow Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Inject into HPLC/UPLC Data Acquisition Data Acquisition Chromatographic Separation->Data Acquisition Detector Signal Data Analysis Data Analysis Data Acquisition->Data Analysis Chromatogram Purity Calculation Purity Calculation Data Analysis->Purity Calculation Peak Area Integration

Caption: General Workflow for Chromatographic Purity Analysis.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Bictegravir-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Bictegravir-D4 as an internal standard in the quantitative bioanalysis of the antiretroviral drug Bictegravir. By leveraging the principles of isotope dilution mass spectrometry, this compound provides unparalleled accuracy and precision in measuring Bictegravir concentrations in complex biological matrices. This document provides a detailed overview of its function, experimental protocols, and the underlying scientific principles that establish it as the gold standard for pharmacokinetic and toxicokinetic studies.

The Principle of Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most robust method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle behind this approach is isotope dilution mass spectrometry (IDMS). In this technique, a known and constant amount of the deuterated analog, this compound, is added to all samples, including calibration standards, quality control samples, and the unknown study samples, at the very beginning of the sample preparation process.

This compound is chemically identical to Bictegravir, with the only difference being that four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This subtle but significant modification results in a molecule with a higher mass, which is readily distinguishable by a mass spectrometer.

The core of its mechanism of action lies in the assumption that the SIL-IS will behave identically to the analyte of interest throughout the entire analytical workflow. This includes:

  • Sample Extraction: Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of the SIL-IS.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. Since this compound has virtually identical physicochemical properties to Bictegravir, it will experience the same degree of ion suppression or enhancement.

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance will affect both the analyte and the internal standard equally.

By measuring the ratio of the MS/MS response of the analyte (Bictegravir) to the SIL-IS (this compound), these sources of variability are effectively normalized, leading to highly accurate and precise quantification of the analyte.

Physicochemical Properties of this compound

While a direct comparative analysis of all physicochemical properties is not extensively published, the fundamental characteristics of this compound are nearly identical to those of Bictegravir due to the nature of isotopic substitution. The key difference is the molecular weight.

PropertyBictegravir (C₂₁H₁₈F₃N₃O₅)This compound (C₂₁H₁₄D₄F₃N₃O₅)
Molecular Weight 449.4 g/mol 453.4 g/mol
Chemical Structure Identical, except for isotopic substitutionFour deuterium atoms on the trifluorobenzyl group
Purity (Typical) >98%>97% (Isotopic Purity >98 atom % D)
Solubility MethanolMethanol
Appearance Off-white solidWhite to off-white solid

Note: Data for this compound is based on typical vendor specifications.

The location of the deuterium atoms on the trifluorobenzyl group is a critical aspect of its design. This part of the molecule is less likely to undergo metabolic cleavage, ensuring the isotopic label is retained throughout the biological and analytical processes. The InChI string for this compound confirms this deuteration pattern: [2H]c1c(F)c([2H])c(F)c(c1F)C([2H])([2H])NC(=O)C2=CN3C[C@H]4O[C@@H]5CC--INVALID-LINK--N4C(=O)C3=C(O)C2=O.

Experimental Workflow and Protocols

The following sections detail a representative experimental protocol for the quantification of Bictegravir in human plasma using a deuterated internal standard. This protocol is based on a validated LC-MS/MS method for Bictegravir and its deuterated isotopologue.

Experimental Workflow Diagram

experimental_workflow Bioanalytical Workflow for Bictegravir using this compound IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with this compound Working Solution sample->add_is vortex1 Vortex Mix add_is->vortex1 add_precipitation Add Acetonitrile (B52724) (Protein Precipitation) vortex1->add_precipitation vortex2 Vortex Mix add_precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Bictegravir & this compound) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Bictegravir Concentration calibration_curve->quantification

Caption: Bioanalytical workflow for Bictegravir quantification.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the simultaneous determination of Bictegravir and other antiretrovirals using a deuterated internal standard.

1. Materials and Reagents:

  • Bictegravir reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Bictegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Bictegravir reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Bictegravir Working Solutions: Prepare serial dilutions of the Bictegravir stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters Atlantis T3, 50 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Bictegravir and this compound are monitored.

    CompoundPrecursor Ion (m/z)Product Ion (m/z)
    Bictegravir 450.1289.1
    This compound 454.1293.1

Note: The exact m/z values may vary slightly depending on the instrument and specific deuteration pattern. The product ion for this compound would be expected to be +4 Da compared to the unlabeled drug if the deuterium atoms are on a stable part of the molecule that is retained in the fragment.

Quantitative Data and Method Performance

The following tables summarize the performance characteristics of a validated bioanalytical method for Bictegravir using a deuterated internal standard. The data is representative of the accuracy, precision, and linearity that can be achieved with this approach.

Table 1: Calibration Curve Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Bictegravir20 - 20,000> 0.994
Table 2: Accuracy and Precision
AnalyteQC LevelNominal Conc. (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
BictegravirLLOQ20.0≤ 15.0≤ 15.0± 15.0
Low60.0≤ 10.0≤ 10.0± 10.0
Mid800≤ 10.0≤ 10.0± 8.0
High16,000≤ 8.0≤ 8.0± 5.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; Bias: ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100. Data is representative and based on a validated method using a deuterated internal standard.

Table 3: Recovery and Matrix Effects
AnalyteQC LevelMean Extraction Recovery (%)Matrix Effect (%CV)
BictegravirLow> 90< 15
High> 90< 15

Note: A consistent and reproducible recovery and minimal matrix effect are hallmarks of a robust method, further enhanced by the use of a SIL-IS.

Logical Relationships in Bioanalysis

The following diagram illustrates the logical relationships and dependencies in the bioanalytical process that necessitate the use of an internal standard like this compound.

logical_relationships Logical Dependencies in Bioanalytical Quantification cluster_variability Sources of Variability cluster_measurement Measurement cluster_correction Correction Mechanism cluster_result Final Result extraction_var Extraction Inefficiency analyte_response Analyte (Bictegravir) Response extraction_var->analyte_response is_response IS (this compound) Response extraction_var->is_response matrix_effect Matrix Effects (Ion Suppression/Enhancement) matrix_effect->analyte_response matrix_effect->is_response instrument_var Instrumental Drift instrument_var->analyte_response instrument_var->is_response response_ratio Response Ratio (Analyte/IS) analyte_response->response_ratio is_response->response_ratio accurate_quant Accurate Quantification response_ratio->accurate_quant

Caption: How this compound corrects for analytical variability.

Conclusion

This compound serves as the ideal internal standard for the bioanalysis of Bictegravir due to its near-identical physicochemical properties, which allow it to track the analyte through sample preparation and analysis. Its mechanism of action is rooted in the principles of isotope dilution, where the ratio of the analyte to its stable isotope-labeled counterpart is measured to correct for a wide range of potential analytical errors. This approach ensures the generation of highly accurate, precise, and reliable data, which is essential for the successful development and clinical application of antiretroviral therapies. The use of this compound represents the state-of-the-art in quantitative bioanalysis, providing confidence in pharmacokinetic and other drug development studies.

Commercial Suppliers and Technical Guide for Bictegravir-D4 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

This guide provides an in-depth overview of commercial sources for Bictegravir-D4, a deuterated internal standard essential for the accurate quantification of Bictegravir (B606109) in research and preclinical studies. Designed for researchers, scientists, and drug development professionals, this document outlines key technical data, details the compound's mechanism of action, and presents a representative experimental protocol for its use in bioanalytical assays.

Introduction to Bictegravir and the Role of Deuterated Standards

Bictegravir is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] It functions by blocking the catalytic activity of the HIV-1 integrase enzyme, a critical step in the viral replication cycle where the viral DNA is inserted into the host cell's genome.[1][3][4]

In pharmacokinetic (PK) and drug metabolism studies, the precise and accurate measurement of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[5][6] The reliability of LC-MS/MS quantification is significantly enhanced by the use of stable isotope-labeled (SIL) internal standards, with deuterated compounds like this compound being the preferred choice.[5][7]

This compound possesses nearly identical physicochemical properties to Bictegravir, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] However, its increased molecular weight allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample, it serves as a robust internal control, correcting for variability in sample preparation and instrument response, thereby ensuring highly accurate quantification of the parent drug.[6]

Commercial Suppliers of this compound

A number of specialized chemical suppliers provide this compound for research purposes. The table below summarizes key information from several prominent vendors. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data before purchase.

SupplierProduct NameCatalog No.CAS No.Molecular FormulaPurity / Isotopic Enrichment
Expert Synthesis Solutions (ESS) This compoundESS04851611493-60-7C₂₁H₁₄D₄F₃N₃O₅Purity: 97.2% by HPLC; >98% atom D[8]
Expert Synthesis Solutions (ESS) This compound SodiumESS04921807988-02-8C₂₁H₁₃D₄F₃N₃NaO₅Purity: 98.8% by HPLC; >98% atom D[9][10]
SynZeal Bictegravir D4SZ-B048D02N/AC₂₁H₁₄D₄F₃N₃O₅Supplied with detailed characterization data[11]
Cayman Chemical Bictegravir265321611493-60-7C₂₁H₁₈F₃N₃O₅Note: This is the unlabeled compound. Researchers should inquire about custom synthesis of the deuterated version.[12]

Mechanism of Action: HIV-1 Integrase Inhibition

Bictegravir's primary therapeutic action is the inhibition of the HIV-1 integrase enzyme. This enzyme carries out a two-step process: 3'-processing, followed by strand transfer. Bictegravir specifically inhibits the strand transfer step, preventing the covalent insertion of the linear viral DNA into the host chromosome. This effectively halts the establishment of the HIV-1 provirus, thereby blocking viral replication.

HIV_Integrase_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription (Reverse Transcriptase) Viral_DNA Linear Viral DNA Integrase_Complex Pre-Integration Complex (Viral DNA + Integrase) Nuclear_Import Nuclear Import Host_DNA Host Cell DNA Integration Strand Transfer (Integration) Host_DNA->Integration Provirus Integrated Provirus Integration->Provirus Replication Production of New Virions Provirus->Replication Bictegravir_D4 Bictegravir Inhibition Inhibition->Integration Inhibits Strand Transfer

Bictegravir inhibits the HIV-1 integrase enzyme, preventing viral DNA integration.

Experimental Protocols and Methodologies

This compound is primarily used as an internal standard (IS) for quantification of Bictegravir in biological samples by LC-MS/MS. The following protocol is a representative example based on published methodologies for bioanalytical assays.[13][14][15]

Objective

To quantify the concentration of Bictegravir in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents
  • Analytes: Bictegravir reference standard, this compound internal standard.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Reagents: HPLC-grade acetonitrile (B52724), methanol, and water; Formic acid.

  • Equipment: UPLC/HPLC system, triple quadrupole mass spectrometer, analytical balance, centrifuge, vortex mixer.

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bictegravir and this compound in methanol.

  • Calibration Standards: Perform serial dilutions of the Bictegravir stock solution with 50:50 methanol/water to create a series of working solutions for calibration curve standards (e.g., ranging from 1 to 10,000 ng/mL).[13][14]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.[13][14]

  • Add 200 µL of the this compound internal standard working solution in acetonitrile.[13]

  • Vortex the mixture for 1-5 minutes to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant (e.g., 50 µL of supernatant with 150 µL of 50% acetonitrile in water) before injection.[13]

  • Inject 2 µL of the final prepared sample into the LC-MS/MS system.[13]

The diagram below illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

PK_Workflow Dosing 1. Animal Dosing (IV or PO) with Bictegravir Sampling 2. Timed Blood Sample Collection Dosing->Sampling Plasma 3. Plasma Isolation (Centrifugation) Sampling->Plasma Spiking 4. Aliquot Plasma and Spike with this compound IS Plasma->Spiking Extraction 5. Sample Preparation (Protein Precipitation) Spiking->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Quant 7. Data Processing (Peak Area Ratio vs. Conc.) Analysis->Quant PK_Calc 8. Pharmacokinetic Parameter Calculation Quant->PK_Calc

Workflow for a pharmacokinetic study using a deuterated internal standard.
LC-MS/MS Conditions (Representative)

  • LC System: UPLC/HPLC System.

  • Column: Kinetex EVO C18, 50 × 3.0 mm, 5 µm.[13][14]

  • Mobile Phase: Isocratic elution with 80:20 acetonitrile/water with 0.1% formic acid.[13][14]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Bictegravir: m/z 450.1 → 289.1[13][14]

    • This compound: m/z 454.1 → 293.1 (projected, requires empirical confirmation)

Data Analysis

The concentration of Bictegravir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Bictegravir / this compound). This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentrations in the study samples are interpolated from this curve.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and evaluation of Bictegravir. Its use as an internal standard in LC-MS/MS assays ensures the generation of precise, accurate, and reliable pharmacokinetic and bioanalytical data. This guide provides a foundational overview of its commercial availability, mechanism of action, and a practical framework for its application in a laboratory setting. For specific applications, further method development and validation according to regulatory guidelines are required.

References

Navigating the Stability and Storage of Bictegravir-D4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the storage and stability of Bictegravir-D4, a deuterated analogue of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir. Given the limited availability of public data specifically for this compound, this document leverages information from studies on Bictegravir and general principles of stable isotope-labeled compounds to offer robust guidance. All quantitative data is presented in structured tables, and detailed experimental protocols from relevant stability studies are provided.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and purity of this compound. While specific long-term stability studies on the deuterated form are not extensively published, general guidelines from safety data sheets (SDS) and suppliers provide a strong starting point.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationAdditional Notes
Long-term Storage-18°CAs per certificate of analysisStore in a dry place, protected from direct sunlight.[1]
ShippingRoom TemperatureShort-termMay vary depending on the region.[2]
Routine Laboratory UseRoom TemperatureShort-termKeep in a tightly closed container in a dry, well-ventilated place.[1]

Stability Profile and Degradation

Forced degradation studies, primarily conducted on the non-deuterated Bictegravir, offer critical insights into the molecule's potential liabilities. These studies subject the compound to harsh conditions to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Bictegravir has been shown to be sensitive to oxidative conditions.[3][4] Studies have also investigated its stability under acidic, basic, thermal, and photolytic stress.

Table 2: Summary of Forced Degradation Studies on Bictegravir

Stress ConditionReagents/ParametersObservation
Acidic Hydrolysis0.1 N HCl, 24 hoursHigh degradation (5.42%) observed for Bictegravir.
Basic Hydrolysis0.1 N NaOHDegradation observed.
Oxidative3% or 10% H₂O₂, 30 minutesBictegravir is sensitive to oxidative conditions.
Thermal60°C for 24 hours or 105°C for 6 hoursDegradation observed under thermal stress.
Photolytic (UV and Fluorescent Light)24 hoursDegradation observed under UV light.

It is important to note that while the core chemical structure is the same, the presence of deuterium (B1214612) in this compound could potentially influence its degradation kinetics, a phenomenon known as the kinetic isotope effect. However, without specific studies on this compound, the degradation profile of Bictegravir serves as the best available proxy.

Experimental Protocols for Stability Assessment

The development of a stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique for this purpose.

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

G Workflow for Forced Degradation and Method Development cluster_0 Preparation cluster_1 Stress Studies cluster_2 Analytical Method Development cluster_3 Analysis and Validation A Prepare Stock Solution of this compound C Expose Drug to Stress Conditions A->C B Prepare Stress Agents (Acid, Base, Oxidant, etc.) B->C D Neutralize Samples (if applicable) C->D G Analyze Stressed Samples D->G E Develop RP-HPLC Method F Optimize Chromatographic Conditions E->F F->G H Identify and Quantify Degradants G->H I Validate Method (ICH Guidelines) H->I

Caption: General workflow for stability testing of a drug substance.

Example Protocol for Forced Degradation Study

This protocol is adapted from published studies on Bictegravir.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and acetonitrile) to obtain a known concentration.

  • Acid Degradation: To a portion of the stock solution, add an equal volume of 1N HCl. Keep the mixture at room temperature for a specified period (e.g., 30 minutes), then neutralize with 1N NaOH.

  • Base Degradation: To another portion of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes), then neutralize with 1N HCl.

  • Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 10% H₂O₂) and keep it at room temperature for a specified period (e.g., 30 minutes).

  • Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 105°C) in a hot air oven for a defined duration (e.g., 6 hours). Separately, heat a portion of the stock solution.

  • Photolytic Degradation: Expose a portion of the stock solution to UV light for a specified duration (e.g., 6 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating RP-HPLC method.

Stability-Indicating Analytical Method

A robust analytical method is essential to separate the parent drug from any potential degradation products.

Table 3: Example of RP-HPLC Method Parameters for Bictegravir Analysis

ParameterCondition
ColumnC18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA mixture of a buffer (e.g., 0.1 M Sodium Perchlorate or 0.01N KH₂PO₄) and an organic solvent (e.g., Methanol or Acetonitrile) in a specific ratio (e.g., 65:35 v/v).
Flow Rate1.0 mL/min
Detection Wavelength258 nm or 272 nm
Column Temperature30°C
Logical Relationship in Method Validation

The following diagram illustrates the key parameters that need to be validated for a stability-indicating method according to ICH guidelines.

G Key Validation Parameters for a Stability-Indicating Method center Method Validation specificity Specificity/ Selectivity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision range Range center->range robustness Robustness center->robustness lod Limit of Detection (LOD) center->lod loq Limit of Quantitation (LOQ) center->loq

Caption: ICH validation parameters for analytical methods.

Conclusion

The provided guidelines for the storage and stability of this compound are based on the best available data, primarily from studies on non-deuterated Bictegravir. It is recommended that researchers perform their own stability assessments for their specific lots of this compound under their intended use conditions. The experimental protocols and analytical method parameters described in this guide provide a solid foundation for such investigations. As more specific data on this compound becomes available, these guidelines should be updated accordingly.

References

Navigating the Core Safety Profile of Bictegravir-D4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Safety Data Sheet and Relevant Scientific Literature for Drug Development Professionals.

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of Bictegravir-D4, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir (B606109). Designed for researchers, scientists, and drug development professionals, this document synthesizes information from Safety Data Sheets (SDS) and relevant scientific literature to support informed laboratory practices and risk assessment. While in-depth safety and toxicology data for the deuterated form are limited, this guide leverages the extensive information available for the parent compound, Bictegravir, to provide a thorough understanding of its core characteristics.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Bictegravir, primarily used as an internal standard in analytical and pharmacokinetic studies.[1] The deuteration offers a distinct mass signature for quantification by mass spectrometry without significantly altering the chemical properties of the molecule.

PropertyValueReference
Molecular Formula C₂₁H₁₄D₄F₃N₃O₅[2]
Molecular Weight 453.4 g/mol [2]
Appearance Pale yellow solid[3]
Solubility Soluble in DMSO and DMF (sparsely)[3]

Hazard Identification and Safety Precautions

According to available Safety Data Sheets, this compound is classified as a toxic material causing other toxic effects (WHMIS CLASS D2B), specifically as a moderate skin and eye irritant.[3]

GHS Hazard Statements: [3]

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures: Safe handling of this compound requires adherence to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2][3]

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[3] However, data from the non-deuterated form, Bictegravir, provides valuable insights into its potential effects.

Acute Toxicity: No specific acute toxicity data (e.g., LD50) is available for this compound.[2] It is noted to be potentially harmful if swallowed, inhaled, or absorbed through the skin.[3]

Clinical Toxicology of Bictegravir: Clinical trials of Bictegravir, in combination with other antiretroviral agents, have provided the following observations:

Adverse EventIncidence Rate (Bictegravir combination therapy)Comparator Group IncidenceReference
Alanine aminotransferase (ALT) elevations (>1.5x ULN)11%12% - 15%[4]
ALT elevations (>5x ULN)1.4%0.9% - 1.3%[4]

These elevations were generally not associated with clinical symptoms and did not typically require dose modification.[4] The product label for Bictegravir mentions the potential for acute exacerbations of hepatitis B upon discontinuation in co-infected patients, an effect attributed to the other components of the combination therapy.[4]

Mechanism of Action: HIV-1 Integrase Inhibition

Bictegravir is a potent integrase strand transfer inhibitor (INSTI).[1] Its mechanism of action involves blocking the catalytic activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome. This inhibition prevents the formation of the HIV-1 provirus and disrupts the viral replication cycle.

HIV_Replication_Inhibition HIV_Virus HIV-1 Virus Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Mediated by Integrase HIV-1 Integrase Integrase->Integration Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication Bictegravir Bictegravir Bictegravir->Integrase Inhibits

Caption: Mechanism of action of Bictegravir in inhibiting HIV-1 replication.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary use as an internal standard in analytical methods provides insight into relevant methodologies. The following is a generalized workflow for the quantification of Bictegravir in biological matrices using LC-MS/MS, where this compound would serve as the internal standard.

LCMS_Workflow Sample_Collection Sample Collection (e.g., Plasma) Spiking Spiking with This compound (Internal Standard) Sample_Collection->Spiking Extraction Protein Precipitation or Solid Phase Extraction Spiking->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical workflow for the bioanalysis of Bictegravir using this compound as an internal standard.

Detailed Methodological Considerations:

  • Sample Preparation: Protein precipitation is a common method for extracting Bictegravir from plasma samples. This typically involves the addition of a solvent like acetonitrile (B52724) to denature and precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed for the separation of Bictegravir. A C18 column is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Mass Spectrometry: Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for detecting the specific mass transitions of Bictegravir and this compound.

Handling, Storage, and Disposal

Handling: As with any chemical substance, it is crucial to avoid direct contact with skin and eyes and to prevent inhalation of dust.[2][3] Engineering controls such as local exhaust ventilation should be used where dust is formed.[3]

Storage: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[2] The recommended long-term storage temperature is -18°C, away from direct sunlight.[3]

Disposal: Dispose of this compound and its contaminated packaging in accordance with federal, state, and local regulations.[3] Unused product should be disposed of in the same manner as the original substance.[3]

Conclusion

This technical guide provides a consolidated overview of the safety and handling considerations for this compound, drawing upon available SDS information and the more extensive data for the parent compound, Bictegravir. While specific, in-depth toxicological studies on the deuterated analog are not publicly available, the provided information serves as a critical resource for researchers and drug development professionals to ensure safe laboratory practices. The outlined mechanism of action and experimental workflows further support the effective utilization of this compound in a research setting. As with all chemical reagents, a thorough understanding of the available safety data and adherence to established laboratory safety protocols are paramount.

References

The Indispensable Role of Deuterated Standards in Modern Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards. By leveraging the subtle yet significant mass difference imparted by deuterium (B1214612) substitution, these standards have become an indispensable tool for enhancing the reliability and robustness of bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This document will delve into the critical role of deuterated standards in mitigating matrix effects, provide detailed experimental protocols for their application in pharmacokinetic and metabolic studies, and visualize their utility in tracing metabolic pathways.

Core Principles: The Power of a Heavier Isotope

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium. This seemingly minor modification results in a compound that is chemically identical to the analyte of interest but possesses a higher molecular weight. This unique characteristic allows it to be distinguished by a mass spectrometer while co-eluting with the unlabeled analyte during chromatographic separation. The fundamental principle behind their use is to provide a reliable reference point that experiences the same analytical variability as the analyte, from sample preparation to detection.[1][2][3]

The primary applications of deuterated compounds in pharmacology fall into two main categories:

  • Deuterated Internal Standards in Quantitative Bioanalysis: In this application, the deuterated compound is added to a biological sample at a known concentration before sample processing. Because it is chemically identical to the analyte, it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer.[1][2][3] By calculating the ratio of the analyte's response to the deuterated internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[2]

  • Deuterated Active Pharmaceutical Ingredients (APIs): Strategically replacing hydrogen with deuterium in a drug molecule can alter its metabolic fate. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[4][5][6] This can lead to a slower rate of metabolism, resulting in an improved pharmacokinetic profile, such as a longer half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[4][5][6]

Data Presentation: Quantitative Advantages of Deuteration

The use of deuterated standards demonstrably improves the quality of bioanalytical data and can significantly enhance the pharmacokinetic properties of drugs. The following tables summarize quantitative data from various studies.

Performance of Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (analogue) internal standards is evident in their ability to minimize the impact of matrix effects and improve data precision and accuracy.

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (%RSD)Key FindingsReference
Everolimus Deuterated (Everolimus-d4)Whole Blood-1.5 to 2.84.3 to 7.2Deuterated standard showed slightly better precision at all QC levels.[7]
Non-Deuterated (32-desmethoxyrapamycin)Whole Blood-2.1 to 3.54.8 to 6.9[7]
Sirolimus Deuterated (Sirolimus-d3)Whole BloodNot Reported2.7 to 5.7The range of interpatient assay imprecision (CV) was consistently lower with the deuterated standard.[8]
Non-Deuterated (Desmethoxyrapamycin)Whole BloodNot Reported7.6 to 9.7Results were higher with the non-deuterated internal standard.[8]
Immunosuppressants (CsA, Tac, Sir, Eve, MPA) Deuterated (Drug-d_n_)Whole Blood/Plasma95.8 to 104.22.1 to 6.8Matrix effects were well-compensated by the use of deuterated internal standards.[9]
Pesticides & Mycotoxins Deuterated (Analyte-d_n_)Cannabis FlowerWithin 25%< 20%Use of deuterated standards resolved issues of quantitative accuracy between different complex matrices.[10]
NoneCannabis Flower> 60% difference for some QCs> 50%Without internal standards, accuracy and precision were poor.[10]
Pharmacokinetic Improvements with Deuterated Drugs

Deuteration of active pharmaceutical ingredients can lead to significant improvements in their pharmacokinetic profiles.

Drug (Non-Deuterated vs. Deuterated)ParameterNon-Deuterated ValueDeuterated ValueFold Change/ % ImprovementSpeciesReference
Tetrabenazine vs. Deutetrabenazine Total (α+β)-HTBZ AUCinf (ng·h/mL)139283~2.0x increaseHuman[11][12]
Total (α+β)-HTBZ Cmax (ng/mL)20.916.3~22% decreaseHuman[11][12]
Total (α+β)-HTBZ t1/2 (h)4.88.6~1.8x increaseHuman[13]
Enzalutamide (B1683756) vs. d3-Enzalutamide Cmax (ng/mL)1230 ± 2401660 ± 310~35% increaseRat[4][14]
AUC0-t (ng·h/mL)13400 ± 260027100 ± 5400~102% increaseRat[4][14]
In vitro CLint (HLM)1.84 ± 0.120.50 ± 0.04~72.9% decreaseHuman[4][14]
Methadone vs. d9-Methadone AUC (µg·h/L)13.9 ± 4.379.2 ± 24.65.7x increaseMouse[12]
Cmax (µg/L)11.2 ± 3.549.3 ± 15.44.4x increaseMouse[12]
Clearance (L/h/kg)4.7 ± 0.80.9 ± 0.3~80% decreaseMouse[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated standards.

Protocol 1: Quantitative Bioanalysis using Protein Precipitation and LC-MS/MS

This protocol describes a general procedure for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

1. Materials and Reagents:

  • Analyte and deuterated internal standard reference materials

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and deuterated internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of calibration standards.

  • Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard spiking solution (acetonitrile with deuterated internal standard) to each tube.[15][16]

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[16]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol outlines a general SPE procedure for the extraction of a basic drug from plasma.

1. Materials and Reagents:

2. SPE Procedure:

  • Sample Pretreatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide.[17]

  • Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water. Do not allow the cartridge to dry.[17]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[17]

  • Elution: Elute the analyte and internal standard with 500 µL of methanol.[17]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol is used to compare the metabolic stability of a deuterated drug candidate to its non-deuterated counterpart using human liver microsomes (HLM).

1. Materials and Reagents:

  • Test compounds (deuterated and non-deuterated)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard for quenching

2. Assay Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add phosphate buffer, the test compound (final concentration ~1 µM), and HLM (final protein concentration ~0.5 mg/mL).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) and compare the values between the deuterated and non-deuterated compounds.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of deuterated standards in pharmacology.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Quantification of Unknowns Calibration->Quantification

A typical bioanalytical workflow using a deuterated internal standard.

Metabolic_Pathway cluster_Enzalutamide Enzalutamide (ENT) Metabolism cluster_d3_Enzalutamide d3-Enzalutamide (d3-ENT) Metabolism ENT Enzalutamide (ENT) (N-CH3) M2 N-desmethyl Enzalutamide (M2) ENT->M2 CYP-mediated N-demethylation M1 Carboxylic Acid Metabolite (M1) ENT->M1 Direct Hydrolysis (minor pathway) M2->M1 Hydrolysis d3_ENT d3-Enzalutamide (d3-ENT) (N-CD3) d3_M2 N-desmethyl Enzalutamide (M2) d3_ENT->d3_M2 Slower CYP-mediated N-demethylation d3_M1 Carboxylic Acid Metabolite (M1) d3_ENT->d3_M1 Direct Hydrolysis (minor pathway) d3_M2->d3_M1 Hydrolysis

Metabolic pathway of enzalutamide and the effect of deuteration.

Logical_Relationship cluster_Measurement Mass Spectrometry Measurement Analyte Analyte Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Extraction_Loss Extraction Loss Analyte->Extraction_Loss Deuterated_IS Deuterated Internal Standard Deuterated_IS->Matrix_Effect Deuterated_IS->Extraction_Loss Analyte_Response Analyte Response Matrix_Effect->Analyte_Response IS_Response IS Response Matrix_Effect->IS_Response Extraction_Loss->Analyte_Response Extraction_Loss->IS_Response Ratio Ratio = Analyte Response / IS Response (Constant) Analyte_Response->Ratio IS_Response->Ratio

Logical relationship illustrating how deuterated standards correct for variability.

Conclusion

Deuterated standards are a cornerstone of modern pharmacological research and development. In quantitative bioanalysis, they represent the gold standard for achieving the highest levels of accuracy and precision by effectively compensating for analytical variability. As active pharmaceutical ingredients, the strategic incorporation of deuterium can significantly improve a drug's pharmacokinetic profile, leading to enhanced therapeutic potential. A thorough understanding of the principles, experimental methodologies, and applications of deuterated standards is essential for any scientist or researcher working in the field of drug discovery and development.

References

An In-Depth Technical Guide to Understanding Isotope Effects in Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a powerful tool in drug discovery and development. This subtle modification, which adds a single neutron to the hydrogen atom, can significantly alter a drug molecule's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides a comprehensive overview of the core principles governing the behavior of deuterated compounds, with a focus on the kinetic isotope effect, metabolic switching, and the analytical techniques used to characterize these molecules.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuteration's utility in drug design lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium results in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond.

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this metabolic reaction can be significantly slowed down.

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the heavy isotopologue (kD):

KIE = kH / kD

A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction.[1][2] For C-H bond cleavage, primary KIEs can be substantial, with kH/kD ratios typically ranging from 2 to 8.[2] A secondary KIE occurs when the isotopic substitution is at a position adjacent to the bond being broken.[1][2] These effects are generally much smaller than primary KIEs.[1]

KIE_Concept Conceptual representation of the Kinetic Isotope Effect (KIE). The reaction rate for the deuterated compound (kD) is slower due to the higher activation energy required to break the stronger C-D bond. RH Drug-H TS_H [Drug---H]‡ RH->TS_H kH (Faster) RD Drug-D TS_D [Drug---D]‡ RD->TS_D kD (Slower) Metabolite_H Metabolite TS_H->Metabolite_H Metabolite_D Metabolite TS_D->Metabolite_D

Impact on Pharmacokinetics: Quantitative Data

The practical consequence of the KIE in drug development is the modulation of a drug's pharmacokinetic (PK) profile. By attenuating metabolic clearance, deuteration can lead to a longer half-life, increased plasma exposure (AUC), and potentially a lower and less frequent dosing regimen.

Case Study: Deutetrabenazine vs. Tetrabenazine (B1681281)

Deutetrabenazine is the first deuterated drug to have received FDA approval and serves as a prime example of the benefits of this strategy.[3][4] It is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy (B1213986) groups in tetrabenazine significantly slows its metabolism by CYP2D6.[5]

Pharmacokinetic ParameterTetrabenazine (25 mg)Deutetrabenazine (SD-809, 25 mg)Fold Change
Active Metabolites (α+β)-HTBZ
Cmax (ng/mL)61.674.6~1.2x
AUCinf (ng·hr/mL)261542~2.1x
Half-life (t½) (hours)4.88.6~1.8x
Data compiled from a study in healthy volunteers.[5]

These data clearly demonstrate that deuteration leads to a more than two-fold increase in total drug exposure and nearly doubles the half-life of the active metabolites, with only a modest increase in the peak plasma concentration.[5] This improved pharmacokinetic profile allows for a lower daily dose and less frequent administration of deutetrabenazine compared to tetrabenazine, potentially reducing side effects associated with high peak concentrations.[6]

Deucravacitinib: A Novel Deuterated Drug

Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2) and was designed with deuterium from the outset to optimize its properties.[4][7]

Pharmacokinetic ParameterDeucravacitinib (6 mg, once daily in humans)
Tmax (hours)2-3
Cmax (ng/mL)45
AUC (ng·hr/mL)473
Terminal Half-life (t½) (hours)8-15
Data from studies in healthy subjects.[1][8]

Metabolic Switching: An Important Consideration

While the intended consequence of deuteration is to slow metabolism at a specific site, it can also lead to a phenomenon known as metabolic switching . If a drug has multiple metabolic pathways, blocking one pathway through deuteration can shunt the metabolism towards alternative routes.[9] This can be either beneficial, for instance, by avoiding the formation of a toxic metabolite, or detrimental, if it leads to the production of a new, unforeseen metabolite with undesirable properties.

A study on deuterated doxophylline, a drug for asthma, revealed an unexpected multidirectional metabolic switch.[10] While it did not improve the overall pharmacokinetic parameters, it altered the metabolic profile and, consequently, its pharmacodynamic features in preclinical models.[10]

Metabolic_Switching Illustration of metabolic switching. Deuteration of the major metabolic pathway (Pathway 1) redirects metabolism towards a previously minor pathway (Pathway 2). cluster_non_deuterated Non-Deuterated Drug cluster_deuterated Deuterated Drug Parent_H Drug-H Metabolite_A_H Metabolite A (Major) Parent_H->Metabolite_A_H Pathway 1 (Fast) Metabolite_B_H Metabolite B (Minor) Parent_H->Metabolite_B_H Pathway 2 (Slow) Parent_D Drug-D Metabolite_A_D Metabolite A (Minor) Parent_D->Metabolite_A_D Pathway 1 (Slowed by D) Metabolite_B_D Metabolite B (Major) Parent_D->Metabolite_B_D Pathway 2 (Now Preferred)

Experimental Protocols

A robust evaluation of deuterated compounds requires a suite of well-defined experimental protocols.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Objective: To compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Pooled liver microsomes (human or other species)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Deuterated internal standard for LC-MS/MS analysis

  • Ice-cold acetonitrile (B52724) (quenching solution)

Procedure:

  • Preparation: Prepare working solutions of the test compounds and a microsomal suspension in phosphate buffer. The quenching solution should contain the deuterated internal standard.

  • Incubation: In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold acetonitrile quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.[11]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear portion of the curve gives the elimination rate constant (k).

  • Calculate the in vitro half-life: t½ = 0.693 / k .

  • Compare the t½ values of the deuterated and non-deuterated compounds.[12]

Metabolic_Stability_Workflow start Start prepare Prepare Microsomes, Compound, and NADPH start->prepare incubate Incubate at 37°C prepare->incubate initiate Initiate Reaction with NADPH incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate end End calculate->end

LC-MS/MS Analysis of Deuterated Compounds

Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drugs and their metabolites in biological matrices.

Objective: To develop a robust method for the quantification of a deuterated drug and its non-deuterated counterpart.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Method Development:

  • Chromatographic Separation: Develop a chromatographic method that separates the analyte from matrix components. While the deuterated and non-deuterated compounds often co-elute, slight differences in retention time can sometimes be observed.[13]

  • Mass Spectrometry Detection: Optimize the mass spectrometer settings in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.[13]

  • Calibration Curve: Prepare a series of calibration standards and quality control samples to establish the linear range, accuracy, and precision of the assay.

NMR Spectroscopy for Determining Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position and extent of deuterium incorporation.

Objective: To verify the successful and site-specific incorporation of deuterium.

Techniques:

  • ¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. By comparing the integral of the residual proton signal to that of a non-deuterated signal within the molecule or an internal standard, the percentage of deuterium incorporation can be calculated.[2]

  • ²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a definitive confirmation of their presence and location in the molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum.[14][15]

General Protocol:

  • Sample Preparation: Dissolve the deuterated compound in a suitable non-deuterated NMR solvent.[15]

  • Data Acquisition: Acquire both ¹H and ²H NMR spectra.

  • Spectral Analysis: Analyze the spectra to confirm the absence of proton signals and the presence of deuterium signals at the expected chemical shifts. Quantify the level of incorporation through integration.[2]

Conclusion

The strategic use of deuterium in drug design offers a valuable approach to optimizing the pharmacokinetic and safety profiles of therapeutic candidates. A thorough understanding of the kinetic isotope effect, the potential for metabolic switching, and the application of appropriate analytical techniques are crucial for the successful development of deuterated drugs. By leveraging these principles, researchers can design more robust and effective medicines with tangible benefits for patients.

References

Methodological & Application

protocol for quantification of Bictegravir in human plasma with Bictegravir-D4

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Bictegravir in Human Plasma using Bictegravir-D4 as an Internal Standard by LC-MS/MS.

Introduction

Bictegravir (BIC) is a potent, second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] It is a core component of the single-tablet regimen Biktarvy®, which is recommended as a first-line therapy for treatment-naive individuals or as a switch regimen for those who are virologically suppressed.[1][2] Accurate quantification of Bictegravir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure optimal dosing and efficacy.

This document provides a detailed protocol for the quantification of Bictegravir in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for variability during sample preparation and instrument analysis.

Principle of the Method

The analytical method involves a simple protein precipitation step to extract Bictegravir and the internal standard (this compound) from human plasma. The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode, with Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Bictegravir and its deuterated internal standard.

Materials and Reagents

  • Analytes: Bictegravir (Reference Standard), this compound (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18 MΩ·cm)

  • Biological Matrix: Drug-free, K2EDTA human plasma

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes, LC-MS/MS system (e.g., SCIEX API-5000 or equivalent)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10.0 mg of Bictegravir reference standard and dissolve it in 10.0 mL of methanol to obtain a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

    • Store stock solutions at -20°C or below.

  • Working Standard Solutions:

    • Prepare a series of Bictegravir working solutions by serially diluting the primary stock solution with a 50:50 methanol/water mixture to create concentrations for spiking calibration standards (e.g., from 100 ng/mL to 100,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards (CS):

    • Prepare a set of eight calibration standards (e.g., 10, 20, 100, 500, 1000, 5000, 8000, and 10,000 ng/mL) by spiking appropriate amounts of the Bictegravir working solutions into blank human plasma. The volume of the spiking solution should not exceed 5% of the total plasma volume.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of four concentration levels:

      • LLOQ QC: Lower Limit of Quantification (e.g., 10 ng/mL)

      • Low QC (LQC): Approx. 3x LLOQ (e.g., 30 ng/mL)

      • Mid QC (MQC): (e.g., 3500 ng/mL)

      • High QC (HQC): Approx. 80% of the highest calibration standard (e.g., 8000 ng/mL)

    • QC samples should be prepared from a separate weighing of the Bictegravir reference standard.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 200 µL of the Internal Standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 5 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into a UHPLC vial.

  • Add 150 µL of 50% acetonitrile in water to the vial, cap, and vortex briefly.

  • Inject 2-5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column Kinetex EVO C18, 50 x 3.0 mm, 5 µm
Mobile Phase Isocratic: 80% Acetonitrile, 20% Water with 0.1% Formic Acid
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Total Run Time 3.0 minutes
Table 2: Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 550°C
Nebulizer Gas (GS1) 55 psi
Drying Gas (GS2) 60 psi
Table 3: MRM Transitions and Compound Parameters
CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)
Bictegravir 450.2289.2150
This compound (IS) 454.2289.2150

Data Presentation and Analysis

A calibration curve is constructed by plotting the peak area ratio of Bictegravir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Bictegravir in QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Table 4: Summary of Method Validation Parameters

The method should be validated according to FDA or other relevant regulatory guidelines. The table below summarizes typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range e.g., 10 - 10,000 ng/mL
LLOQ Signal-to-Noise Ratio > 5; Accuracy within ±20%; Precision ≤20% CV
Accuracy Within ±15% of nominal value (except LLOQ)
Precision (CV%) ≤ 15% (except LLOQ)
Extraction Recovery Should be consistent and reproducible. Mean recovery of ~98% has been reported.
Matrix Effect Should be minimal and consistent across lots of plasma.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, post-preparative).

Visualizations

G cluster_sample Sample Handling cluster_prep Extraction cluster_analysis Analysis plasma 50 µL Human Plasma (Calibrator, QC, or Unknown) add_is Add 200 µL Acetonitrile with this compound (IS) plasma->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge supernatant Transfer & Dilute Supernatant centrifuge->supernatant injection Inject 2 µL into LC-MS/MS System supernatant->injection data Data Acquisition (MRM) injection->data processing Quantification using Calibration Curve data->processing

Caption: Experimental workflow for Bictegravir quantification in plasma.

G cluster_input Input from Sample cluster_process Analytical Process cluster_output Signal Output Analyte Bictegravir (Analyte) in Plasma Prep Sample Preparation (Protein Precipitation) Analyte->Prep IS This compound (IS) (Known Amount Added) IS->Prep LCMS LC-MS/MS Analysis Prep->LCMS Analyte_Signal Analyte Peak Area LCMS->Analyte_Signal IS_Signal IS Peak Area LCMS->IS_Signal Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal->Ratio Curve Compare Ratio to Calibration Curve Ratio->Curve Result Final Bictegravir Concentration Curve->Result

Caption: Principle of stable isotope dilution for accurate quantification.

References

Application Notes and Protocols for Bictegravir Analysis using various Sample Preparation Techniques with an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Bictegravir in biological matrices, primarily human plasma, using an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The protocols are designed to be used in conjunction with analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Accurate and reliable quantification of Bictegravir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of an internal standard (IS) is essential for correcting for variations in sample preparation and instrument response. This document outlines validated and adaptable protocols for sample preparation, a critical step in the bioanalytical workflow.

General Workflow for Bictegravir Sample Preparation and Analysis

The overall process for analyzing Bictegravir in a biological matrix involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction Step (PPT, SPE, or LLE) Add_IS->Extraction Isolate Isolate Supernatant or Eluate Extraction->Isolate Evaporate Evaporation (if necessary) Isolate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition and Processing LC_MS->Data Quant Quantification Data->Quant

Caption: General workflow for Bictegravir analysis.

Protein Precipitation (PPT)

Protein precipitation is a widely used, simple, and rapid method for the extraction of Bictegravir from plasma samples. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte and internal standard.

Experimental Protocol

Materials:

  • Blank human plasma (K2EDTA)

  • Bictegravir reference standard

  • Internal Standard (IS): Bictegravir-¹⁵N d2, Bictegravir-d5, or Dolutegravir (DTG)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Prepare stock solutions of Bictegravir and the internal standard (e.g., 1 mg/mL in DMSO or methanol).

  • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water).

  • Prepare a precipitating solution of acetonitrile containing the internal standard at a specified concentration (e.g., 100 ng/mL of Dolutegravir in ACN).[1]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]

  • Add 200 µL of the precipitating solution (ACN with IS) to each tube.[1] This provides a 4:1 ratio of organic solvent to plasma.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer 50 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Add 150 µL of 50% acetonitrile in water to the supernatant.

  • Vortex mix and centrifuge again at 14,000 rpm for 5 minutes at 4°C.

  • Inject an appropriate volume (e.g., 2 µL) of the final solution into the LC-MS/MS system for analysis.

Quantitative Data Summary
ParameterBictegravirInternal StandardReference
Internal Standard Used -Dolutegravir (DTG)
Calibration Range 1 - 10,000 ng/mL100 ng/mL
Mean Extraction Recovery 98.64% (Precision: 2.91%)Not specified
Intra-day Precision (%CV) 1.12 - 4.44%Not specified
Inter-day Precision (%CV) 1.10 - 7.52%Not specified
Intra-day Accuracy 94.67 - 101.83%Not specified
Inter-day Accuracy 96.82 - 99.52%Not specified
ParameterBictegravirInternal StandardReference
Internal Standard Used -Bictegravir-¹⁵N d2
Calibration Range Not specifiedNot specified
Mean Extraction Recovery Not specifiedNot specified
Precision & Accuracy Not specifiedNot specified

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away. This method can lead to reduced matrix effects and improved sensitivity. The following is an adaptable protocol based on methods developed for other HIV integrase inhibitors like Raltegravir.

Experimental Protocol (Adaptable for Bictegravir)

Materials:

  • Blank human plasma (K2EDTA)

  • Bictegravir reference standard

  • Internal Standard (IS): e.g., Bictegravir-d5 or a structurally similar compound

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium formate (B1220265) or acetate (B1210297) buffer

  • Formic acid or acetic acid

  • SPE vacuum manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 50 mM sodium acetate buffer, pH 4.5).

  • Sample Loading:

    • Pre-treat 500 µL of plasma sample by adding 50 µL of the internal standard solution.

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of HPLC grade water to remove salts and polar impurities.

    • Wash with a second, stronger solvent to remove less polar interferences, for example, 1 mL of 20% methanol in water.

  • Elution:

    • Elute Bictegravir and the internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100-200 µL of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Expected Performance (Based on similar compounds)
ParameterExpected Value RangeReference (for similar compounds)
Extraction Recovery > 85%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy 85 - 115%

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This technique can provide very clean extracts. The following protocol is adapted from methods used for other HIV integrase inhibitors.

Experimental Protocol (Adaptable for Bictegravir)

Materials:

  • Blank human plasma (K2EDTA)

  • Bictegravir reference standard

  • Internal Standard (IS): e.g., stable isotope-labeled Bictegravir

  • Extraction Solvent: e.g., a mixture of hexane (B92381) and methylene (B1212753) chloride, or methyl tert-butyl ether (MTBE)

  • Aqueous buffer (for pH adjustment if necessary)

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of the extraction solvent (e.g., hexane:methylene chloride, 50:50 v/v).

  • Vortex vigorously for 10-15 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary (Based on Raltegravir)
ParameterRaltegravirInternal StandardReference
Internal Standard Used -¹³C₆-MK-0518
Calibration Range 2 - 1000 ng/mLNot specified
Mean Extraction Recovery 87%Not specified
Intra-day Precision (%CV) < 3.2%Not specified
Accuracy 94.8 - 106.8%Not specified

Method Comparison and Selection

The choice of sample preparation technique depends on several factors including the required sensitivity, throughput, cost, and the complexity of the sample matrix.

Comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) PPT Fast and Simple High Throughput Cost-Effective PPT_cons Less Clean Extract Higher Matrix Effects Lower Recovery (potential) SPE Cleaner Extract Reduced Matrix Effects Higher Recovery & Specificity SPE_cons More Complex & Time-Consuming Higher Cost Method Development Required LLE Very Clean Extract Good Recovery Reduced Matrix Effects LLE_cons Labor-Intensive Lower Throughput Uses Larger Volumes of Organic Solvents Decision Method Selection Decision->PPT For high-throughput screening Decision->SPE For high sensitivity and specificity Decision->LLE For very clean extracts and high recovery

Caption: Comparison of sample preparation techniques.

Conclusion

The choice of sample preparation technique is a critical determinant of the quality and reliability of Bictegravir bioanalysis. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput applications. For assays requiring higher sensitivity and specificity with minimal matrix interference, Solid-Phase Extraction is a superior, albeit more complex, alternative. Liquid-Liquid Extraction also provides very clean extracts and can be a valuable option when high recovery is paramount. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific analytical needs in the study of Bictegravir. It is recommended to perform a thorough method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing clinical or research samples.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Biktarvy® Using Bictegravir-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of Bictegravir-D4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the pharmacokinetic analysis of Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide). The protocols provided are based on established methodologies for the quantification of bictegravir (B606109) in human plasma.

Introduction

Biktarvy® is a fixed-dose combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of its components, including the integrase strand transfer inhibitor, bictegravir. Accurate quantification of bictegravir in biological matrices, such as human plasma, is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Rationale for Using this compound

Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry for several reasons:

  • Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte (bictegravir). This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively normalizing for any losses or variations.

  • Co-elution with Analyte: It co-elutes with the analyte of interest during liquid chromatography, providing the most accurate correction for matrix effects and instrument variability at the specific retention time of the analyte.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different mass-to-charge ratio, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

A validated LC-MS/MS method for the simultaneous measurement of bictegravir and other antiretrovirals in human plasma utilized stable, isotopically labeled internal standards, including a deuterated form of bictegravir (referred to as BIC-d5 in the study).[3]

Experimental Protocols

This section outlines a typical protocol for the quantification of bictegravir in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecule drugs like bictegravir from plasma samples.[4]

Materials:

  • Human plasma samples

  • Bictegravir analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples at room temperature.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).

  • In a microcentrifuge tube, aliquot 50 µL of the plasma sample.

  • Add 200 µL of acetonitrile containing the this compound internal standard (e.g., at a concentration of 100 ng/mL).[4]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm and 4°C for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant to a clean tube.

  • Add 150 µL of 50% acetonitrile in water to the supernatant.

  • Vortex the final mixture and centrifuge again under the same conditions.

  • Inject a small volume (e.g., 2 µL) of the prepared sample into the LC-MS/MS system.

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample is_acn 200 µL Acetonitrile + this compound (IS) vortex1 Vortex (5 min) is_acn->vortex1 centrifuge1 Centrifuge (14,000 rpm, 4°C, 5 min) vortex1->centrifuge1 supernatant Transfer 50 µL Supernatant centrifuge1->supernatant dilution Add 150 µL 50% Acetonitrile supernatant->dilution vortex2 Vortex dilution->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 injection Inject 2 µL into LC-MS/MS centrifuge2->injection

Diagram 1: Sample preparation workflow.
Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions (Example):

  • Column: Kinetex EVO C18, 50 × 3.0 mm, 5 µm

  • Mobile Phase: Isocratic elution with 80:20 acetonitrile:water containing 0.1% formic acid

  • Flow Rate: 0.5 mL/min to 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer is typically used for quantitative analysis.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Bictegravir: m/z 450.1 → 289.1

    • This compound (or similar stable isotope): A specific transition would be determined during method development (e.g., for BIC-15N,d2, the transition is m/z 453.167 → 288.6)

G cluster_analysis LC-MS/MS Analysis lc HPLC/UHPLC Separation (C18 Column) esi Electrospray Ionization (Positive Mode) lc->esi quad1 Q1: Precursor Ion Selection (e.g., m/z 450.1 for BIC) esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection (e.g., m/z 289.1 for BIC) quad2->quad3 detector Detector quad3->detector data Data Acquisition & Quantification detector->data

Diagram 2: LC-MS/MS analysis workflow.

Data Presentation: Pharmacokinetic Parameters

The following table presents pharmacokinetic data for bictegravir from a study in pregnant women, which utilized a stable isotope-labeled internal standard for quantification. While this study used BIC-15N,d2, the results are representative of what would be obtained using this compound.

Parameter2nd Trimester (n=12)3rd Trimester (n=24)Postpartum (n=24)
AUC₀₋₂₄ (µg·h/mL) 53.451.8118.0
Cmax (µg/mL) 4.34.07.9
C₂₄ (µg/mL) 1.11.02.6

AUC₀₋₂₄: Area under the concentration-time curve over 24 hours; Cmax: Maximum plasma concentration; C₂₄: Plasma concentration at 24 hours post-dose.

Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: The method should demonstrate linearity over a clinically relevant concentration range. For instance, a dynamic range of 1–10,000 ng/mL has been validated for bictegravir.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15% for quality control samples, and ±20% for the lower limit of quantification).

  • Recovery: The efficiency of the extraction process should be consistent and reproducible. Mean extraction recovery for bictegravir has been reported to be around 98.64%.

  • Matrix Effect: The potential for ion suppression or enhancement from endogenous plasma components should be evaluated.

  • Stability: The stability of bictegravir in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Signaling Pathways and Logical Relationships

The use of an internal standard in pharmacokinetic analysis is based on a logical relationship that ensures accurate quantification.

G cluster_workflow Quantitative Bioanalysis Workflow cluster_rationale Rationale for Internal Standard A Plasma Sample (Contains Bictegravir) B Spike with this compound (Internal Standard) A->B C Sample Preparation (Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Peak Area Ratio (Bictegravir / this compound) D->E G Calculate Bictegravir Concentration E->G F Calibration Curve F->G R1 Analyte and IS experience similar processing variability R2 Ratio of Peak Areas corrects for this variability R1->R2 R3 Accurate Quantification R2->R3

Diagram 3: Logic of using an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of bictegravir in human plasma. This is essential for conducting high-quality pharmacokinetic studies of Biktarvy®, supporting drug development, and ensuring optimal therapeutic outcomes for individuals with HIV. The protocols and data presented here serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Determination of Bictegravir Concentration in Cerebrospinal Fluid using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (B606109) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Assessing its penetration into the central nervous system (CNS) is crucial for understanding its efficacy in treating or preventing HIV-associated neurological disorders. The cerebrospinal fluid (CSF) serves as a vital proxy for determining drug concentrations in the CNS. This document provides a detailed protocol for the quantification of Bictegravir in human CSF using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing a stable isotope-labeled internal standard, such as Bictegravir-D4, for accurate quantification.

Principle of the Method

The use of a stable isotope-labeled internal standard (SIL-IS), in this case, this compound, is critical for accurate quantification in complex biological matrices like CSF. This compound is chemically identical to Bictegravir but has a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. This allows it to be distinguished from the analyte by the mass spectrometer. The SIL-IS is added to the CSF sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification CSF_Sample CSF Sample (Unknown Bictegravir Concentration) Add_IS Addition of Known Concentration of this compound (Internal Standard) CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (Analyte and IS Co-elute) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Bictegravir / this compound) MS_Detection->Peak_Area_Ratio Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Bictegravir Concentration in CSF Calibration_Curve->Final_Concentration

Caption: Experimental workflow for Bictegravir quantification in CSF.

Experimental Protocol

This protocol is based on established LC-MS/MS methods for the determination of Bictegravir in biological fluids.[1][2]

1. Materials and Reagents

  • Bictegravir analytical standard

  • This compound (or other stable isotope-labeled Bictegravir, e.g., Bictegravir-15N d2) as an internal standard (IS)[1][3]

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human cerebrospinal fluid (drug-free) for calibration standards and quality controls

  • Microcentrifuge tubes

  • Pipettes and tips

2. Instrumentation

  • A validated UHPLC (Ultra-High-Performance Liquid Chromatography) system

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of Bictegravir and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Bictegravir stock solution to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.[2]

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human CSF with the appropriate working solutions to create a calibration curve (e.g., 0.1 to 100 ng/mL) and at least three levels of QCs (low, medium, and high).

4. Sample Preparation

  • To 50 µL of CSF sample (calibration standard, QC, or unknown sample), add 150 µL of the internal standard working solution (this compound in acetonitrile).[2] This step also serves to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[2]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Chromatographic Separation

    • Column: A reverse-phase C18 column (e.g., Acquity® UPLC® BEH™ C18, 2.1 × 100 mm, 1.7 µm) is suitable.[1]

    • Mobile Phase: An isocratic mobile phase of 20:80 (v/v) water/acetonitrile with 0.1% formic acid can be used.[1][2]

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Bictegravir: m/z 450.2 → 289.2[1][3]

      • This compound (or similar IS): The precursor ion will be higher by the mass of the incorporated isotopes (e.g., m/z 454.2), while the product ion may remain the same (e.g., m/z 289.2). Note: The exact m/z values for the deuterated internal standard should be confirmed based on the certificate of analysis. For a Bictegravir-15N d2 internal standard, the transition is m/z 453.2 → 289.2.[1][3]

6. Data Analysis

  • Integrate the peak areas for both Bictegravir and the internal standard (this compound).

  • Calculate the peak area ratio of Bictegravir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Bictegravir in the unknown CSF samples by interpolating their peak area ratios from the calibration curve.

G cluster_principle Principle of Isotope Dilution Mass Spectrometry cluster_process Potential for Variation Analyte Bictegravir (Analyte) Ratio Ratio (Analyte/IS) Remains Constant Analyte->Ratio Signal Intensity IS This compound (Internal Standard) IS->Ratio Signal Intensity Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to Sample_Loss Sample Loss during Preparation Sample_Loss->Analyte Sample_Loss->IS Ion_Suppression Ion Suppression/Enhancement in MS Source Ion_Suppression->Analyte Ion_Suppression->IS

Caption: Logic of using a stable isotope-labeled internal standard.

Summary of Bictegravir Concentrations in Cerebrospinal Fluid

The following table summarizes findings from various studies that have measured Bictegravir concentrations in the CSF of HIV-infected individuals.

Study PopulationNumber of PatientsTotal Bictegravir in CSF (ng/mL)Unbound Bictegravir in CSF (ng/mL)CSF to Plasma Ratio (Total)Reference
Asymptomatic, virologically suppressed patients156.9 (median, IQR: 4.8-10.9)2.48 (median, IQR: 1.6-3.7)0.003 (median, IQR: 0.002-0.004)[4][5]
Patients with HIV-related CNS impairment2411.8 (median, range: 0.5-44.9)4.4 (median, range: 1.6-9.6)Not Reported[6]

IQR: Interquartile Range

In a study involving 15 asymptomatic, virologically suppressed patients, the median total and unbound concentrations of Bictegravir in the CSF were 6.9 ng/mL and 2.48 ng/mL, respectively.[4] Another study with 24 patients having HIV-related CNS impairment reported a median unbound Bictegravir concentration in the CSF of 4.4 ng/mL.[7][8][9][10] Both total and unbound Bictegravir concentrations in the CSF were found to be above the half-maximal effective concentration (EC50) value in all patients in the first study.[4][5] It has also been noted that factors such as age and total plasma concentration can positively influence the CSF concentration of unbound Bictegravir.[7][8]

Conclusion

The described LC-MS/MS method using a stable isotope-labeled internal standard provides a robust, sensitive, and accurate means to quantify Bictegravir in cerebrospinal fluid. This methodology is essential for pharmacokinetic and pharmacodynamic studies aimed at understanding the role of Bictegravir in the central nervous system and optimizing HIV treatment strategies. The data from clinical studies indicate that Bictegravir penetrates the CSF at concentrations that are considered to be effective against HIV.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Bictegravir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bictegravir (B606109) (BIC) is a potent, once-daily integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Accurate and sensitive quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for this purpose. This application note describes a robust and sensitive method for the analysis of Bictegravir using LC-HRMS.

Principle of the Method

This method utilizes liquid chromatography to separate Bictegravir from endogenous matrix components, followed by detection using a high-resolution mass spectrometer. The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects.[1] Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for Bictegravir analysis, which are indicative of the performance achievable with LC-HRMS.

Table 1: Linearity and Sensitivity

ParameterValueReference
Dynamic Range1–10,000 ng/mL[1][8]
2–500 ng/mL
Correlation Coefficient (r²)≥0.9991[1][8]
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
2 ng/mL

Table 2: Precision and Accuracy

ParameterValueReference
Intra-run Precision (CV%)1.12–4.44%[1]
Inter-assay Precision (CV%)1.10–7.52%[1]
Intra-run Accuracy94.67–101.83%[1]
Inter-assay Accuracy96.82–99.52%[1]

Table 3: Recovery

ParameterValueReference
Mean Extraction Recovery98.64%[1][8]
Precision of Recovery (CV%)2.91%[1][8]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from validated LC-MS/MS methods for the analysis of Bictegravir in human plasma.[1]

  • Materials:

    • Human plasma samples

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., Dolutegravir (DTG) at 100 ng/mL in ACN[1] or Naproxen at 1 µg/mL)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.[1][8]

    • Add 200 µL of acetonitrile containing the internal standard.[1]

    • Vortex the mixture for 5 minutes to precipitate proteins.[1]

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]

    • Transfer 50 µL of the clear supernatant to a clean tube.

    • Add 150 µL of 50% acetonitrile in water.[1]

    • Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

2. Liquid Chromatography Conditions

The following are typical LC conditions for the separation of Bictegravir.

  • Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: Kinetex EVO C18, 50 × 3.0 mm, 5 µm[1][8] or equivalent.

  • Mobile Phase:

    • Isocratic: 80:20 acetonitrile:water with 0.1% formic acid.[1][8]

    • Gradient elution can also be used for simultaneous analysis of multiple antiretrovirals.[9]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.[1]

  • Total Run Time: Approximately 3-7 minutes.[9]

3. High-Resolution Mass Spectrometry Conditions

These parameters can be adapted for specific HRMS instruments (e.g., Q Exactive Orbitrap or a Q-TOF).

  • Instrument: A high-resolution mass spectrometer capable of full scan and data-dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF) acquisition.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates:

    • Cone Gas: 100 L/hr.

    • Desolvation Gas: 650 L/hr.

  • Acquisition Mode:

    • Full Scan (MS1):

      • Resolution: ≥ 70,000 FWHM.

      • Scan Range: m/z 100-600.

      • Mass accuracy: < 5 ppm.[6]

    • Data-Dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF):

      • Resolution: ≥ 17,500 FWHM.

      • Collision Energy: Optimized for the specific instrument; for Bictegravir, a starting collision energy of 25 eV can be used.

  • Target Ions:

    • Bictegravir: [M+H]⁺ = m/z 450.1.[1]

    • Major Fragment Ion: m/z 289.1.[1]

    • Internal Standard (DTG): [M+H]⁺ = m/z 420.1; Fragment = m/z 277.1.[1]

Visualizations

Bictegravir_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex1 Vortex (5 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 5 min) vortex1->centrifuge supernatant Collect Supernatant (50 µL) centrifuge->supernatant dilute Dilute with 50% Acetonitrile in Water (150 µL) supernatant->dilute vial Transfer to Autosampler Vial dilute->vial lc_injection Inject into LC System (2 µL) vial->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation hrms_detection HRMS Detection (Positive ESI, Full Scan & dd-MS/MS) lc_separation->hrms_detection peak_integration Peak Integration & Quantification hrms_detection->peak_integration reporting Reporting Results peak_integration->reporting

Caption: Experimental workflow for Bictegravir analysis.

Conclusion

The described LC-HRMS method provides a sensitive, selective, and robust approach for the quantification of Bictegravir in biological matrices. The high-resolution capabilities of the mass spectrometer ensure data of the highest quality, suitable for demanding applications in clinical and pharmaceutical research. The straightforward sample preparation and rapid analysis time make this method amenable to high-throughput environments.

References

Application Note & Protocol: Development and Validation of a Bioanalytical Method for Bictegravir in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (B606109) (BIC) is a potent, once-daily integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] Accurate and reliable quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bictegravir in human plasma, adhering to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[2][3][4]

The described method is highly sensitive and specific, employing a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach ensures high throughput and robust performance for the analysis of clinical and non-clinical samples.

Materials and Methods

Chemicals and Reagents
  • Bictegravir reference standard (purity ≥98.5%)

  • Bictegravir stable isotopically labeled internal standard (IS), e.g., Bictegravir-d5 or BIC-15N,d2

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (Type I)

  • Human plasma (K2EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm or Zorbax XDB C18, 2.1 x 50 mm, 5µm)[5][6]

  • Microcentrifuge

  • Calibrated pipettes

  • Vortex mixer

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Bictegravir and the internal standard (IS) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Bictegravir stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of the Bictegravir working standard solutions into blank human plasma to prepare calibration standards (CS) at a minimum of six concentration levels.

  • Similarly, prepare quality control (QC) samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low Quality Control (LQC)

    • Medium Quality Control (MQC)

    • High Quality Control (HQC)

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.

  • Add a specified volume of the internal standard working solution (e.g., 150 µL of 100 ng/mL IS in acetonitrile).[6]

  • Vortex the mixture for approximately 30 seconds to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
Column Kinetex EVO C18, 50 x 3.0 mm, 5 µm[6]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic with 80% B[6] or a gradient program
Flow Rate 0.250 mL/min[6]
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 15°C[7]
Run Time Approximately 3-5 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Bictegravir) m/z 450.1 → 289.1[5][6]
MRM Transition (Internal Standard) e.g., m/z 420.1 → 277.1 (example IS)[6]
Ion Spray Voltage 5500 V[6]
Source Temperature 550°C[6]
Nebulizer Gas (GS1) 55 psi[6]
Drying Gas (GS2) 60 psi[6]

Method Validation

The bioanalytical method should be validated according to FDA and/or ICH M10 guidelines.[3][4] The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity The relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.99. A minimum of 6 non-zero standards.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Recovery The efficiency of the extraction procedure.Consistent and reproducible at different concentrations.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The matrix factor should be consistent and reproducible. The %CV of the IS-normalized matrix factor should be ≤15%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Presentation

The following tables present representative quantitative data from published validated methods for Bictegravir.

Table 4: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Bictegravir2 - 500[5]2≥0.999[5]
Bictegravir20 - 20,000[7][8]20>0.994[7]

Table 5: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ295.0 - 105.0≤ 10.097.0 - 103.0≤ 8.0
LQC6098.0 - 102.0≤ 5.099.0 - 101.0≤ 6.0
MQC25097.0 - 103.0≤ 4.098.0 - 102.0≤ 5.0
HQC40098.0 - 101.0≤ 3.099.0 - 101.0≤ 4.0
(Data are representative and may vary between laboratories)

Table 6: Stability Data

Stability ConditionDurationResult
Bench-top (Room Temp) 48 hours[6]Stable
Freeze-Thaw Cycles 3 cycles[6]Stable
Long-term (-80°C) 62 days[6]Stable
Post-preparative (Autosampler) 49 hours at 4°C[6]Stable

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (Protein Precipitation) Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for Bictegravir analysis.

Validation_Parameters center Validated Bioanalytical Method Selectivity Selectivity center->Selectivity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Recovery Recovery center->Recovery MatrixEffect Matrix Effect center->MatrixEffect Stability Stability center->Stability LLOQ LLOQ Linearity->LLOQ Accuracy->Precision

Caption: Key parameters for method validation.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of Bictegravir in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a regulated bioanalytical laboratory. The validation parameters presented demonstrate that the method is accurate, precise, and specific, meeting the stringent requirements for supporting clinical and non-clinical studies. This application note and protocol serve as a comprehensive guide for researchers and scientists involved in the development and validation of bioanalytical methods for Bictegravir.

References

Application Note: Quantification of Bictegravir in Tissue Samples using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Understanding the distribution of Bictegravir in various tissues is crucial for assessing its efficacy at viral reservoirs and for preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note provides a detailed protocol for the quantification of Bictegravir in tissue samples using a highly sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as a deuterated form of Bictegravir, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Principle

This method involves the homogenization of tissue samples followed by protein precipitation to extract Bictegravir and the deuterated internal standard. The extracted analytes are then separated by reversed-phase UHPLC and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Bictegravir to its deuterated internal standard against a calibration curve prepared in a surrogate matrix.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method for the analysis of Bictegravir in various tissue homogenates.

Table 1: LC-MS/MS Method Parameters for Bictegravir Quantification

ParameterValue
Compound Bictegravir
Precursor Ion (m/z)450.1
Product Ion (m/z)289.1
Internal Standard Bictegravir-d5
Precursor Ion (m/z)455.1
Product Ion (m/z)294.1
Ionization ModeElectrospray Ionization (ESI), Positive

Note: The exact mass transitions for the deuterated standard may vary depending on the specific labeled positions.

Table 2: Method Validation Summary for Bictegravir in Human Tissue Homogenates [1]

Tissue TypeCalibration Curve Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Rectal0.05 - 500.05≤ 15≤ 1585 - 11585 - 115
Vaginal0.05 - 500.05≤ 15≤ 1585 - 11585 - 115
Cervical0.05 - 500.05≤ 15≤ 1585 - 11585 - 115

Table 3: Reported Bictegravir Concentrations in Human Tissues

Tissue TypeMean Concentration (ng/g or ng/mL)Tissue-to-Plasma Ratio (%)
Rectal Tissue74.1 ng/g2.6
Cervicovaginal Fluid61.6 ng/mL2.8
Seminal Plasma65.5 ng/mL2.7

Experimental Protocols

This section provides a detailed methodology for the quantification of Bictegravir in tissue samples.

Materials and Reagents
  • Bictegravir analytical standard

  • Deuterated Bictegravir internal standard (e.g., Bictegravir-d5)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Blank tissue of the desired type for matrix-matched calibration standards and quality controls

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

Equipment
  • Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)

  • Centrifuge capable of reaching 10,000 x g and maintaining 4°C

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Analytical balance

  • Vortex mixer

  • Pipettes and general laboratory consumables

Sample Preparation
  • Tissue Weighing and Homogenization:

    • Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).

    • Add a pre-determined volume of cold PBS (e.g., 4 volumes of PBS to 1 part tissue weight, w/v) to the tissue in a homogenization tube.

    • Homogenize the tissue on ice until a uniform suspension is achieved. The specific homogenization parameters (speed, duration) should be optimized for each tissue type.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare stock solutions of Bictegravir and the deuterated internal standard in a suitable organic solvent (e.g., DMSO or methanol).

    • Create a series of working standard solutions by serially diluting the Bictegravir stock solution.

    • Spike the appropriate volume of the working standard solutions into blank tissue homogenate to create calibration standards at the desired concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Protein Precipitation:

    • To an aliquot of the tissue homogenate sample, calibration standard, or QC (e.g., 100 µL), add the deuterated internal standard solution.

    • Add a sufficient volume of cold protein precipitation solution (e.g., 3 volumes of acetonitrile).

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, or perform a direct injection if the solvent is compatible with the mobile phase.

    • Reconstitute the dried extract in the mobile phase starting conditions.

    • Vortex and centrifuge the reconstituted samples before transferring to autosampler vials for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Bictegravir, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions for Bictegravir and the deuterated internal standard as listed in Table 1.

    • Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_weighing Weigh Tissue Sample homogenization Homogenize in PBS tissue_weighing->homogenization add_is Add Deuterated Internal Standard homogenization->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifuge protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer reconstitution Evaporate and Reconstitute supernatant_transfer->reconstitution uhplc_msms UHPLC-MS/MS Analysis reconstitution->uhplc_msms data_processing Data Processing and Quantification uhplc_msms->data_processing

Caption: Experimental workflow for Bictegravir quantification in tissue.

Bictegravir Metabolic Pathway

metabolic_pathway cluster_metabolism Bictegravir Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism bictegravir Bictegravir cyp3a CYP3A-mediated Oxidation bictegravir->cyp3a ugt1a1 UGT1A1-mediated Glucuronidation bictegravir->ugt1a1 oxidative_metabolites Oxidative Metabolites cyp3a->oxidative_metabolites excretion Excretion (Feces and Urine) oxidative_metabolites->excretion glucuronide_conjugate Bictegravir-glucuronide ugt1a1->glucuronide_conjugate glucuronide_conjugate->excretion

Caption: Simplified metabolic pathway of Bictegravir.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Bictegravir-D4 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal intensity for Bictegravir-D4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Bictegravir (B606109) and a potential deuterated internal standard?

For Bictegravir, the protonated molecule [M+H]⁺ is observed at m/z 450.1. A common product ion for quantification in tandem mass spectrometry (MS/MS) is m/z 289.1.[1][2][3] For a deuterated internal standard like this compound, the precursor ion would be expected at m/z 454.1. The product ion would likely remain the same at m/z 289.1, as the deuterium (B1214612) labels are typically on a part of the molecule that is not lost during fragmentation. Another publication used a Bictegravir-15N d2 internal standard with a transition of m/z 453.2 → 289.2.[4]

Q2: My this compound signal is low. What are the most common causes?

Poor signal intensity of a deuterated internal standard can stem from several factors:

  • Matrix Effects: Ion suppression is a primary cause, where components in the biological matrix (like plasma or urine) co-elute with the internal standard and interfere with its ionization.[5]

  • Suboptimal LC-MS Parameters: Incorrect settings for the ion source, collision energy, or mobile phase composition can lead to inefficient ionization and fragmentation.

  • Standard Quality and Stability: Degradation of the this compound standard due to improper storage or handling, or low chemical/isotopic purity can result in a weaker signal. Bictegravir has been shown to be stable in plasma for at least 48 hours at room temperature and for 62 days at -80°C.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with protons from the solvent, especially if they are in labile positions on the molecule.

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.

Q3: How can I determine if matrix effects are responsible for the low signal of this compound?

A post-extraction spike analysis is a standard method to evaluate matrix effects. This involves comparing the signal response of this compound in a clean solvent (neat solution) to its response when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

If you suspect matrix effects are suppressing the this compound signal, follow these steps:

  • Perform a Post-Extraction Spike Analysis: This experiment will help confirm if ion suppression is occurring.

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This can involve:

    • Changing the analytical column (e.g., using a different chemistry or particle size).

    • Modifying the mobile phase composition or gradient profile.

  • Improve Sample Preparation: Enhance the clean-up process to remove more matrix components. This could involve:

    • Using a more effective protein precipitation agent.

    • Employing solid-phase extraction (SPE) for a more thorough clean-up.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Evaluation

Objective: To determine if the sample matrix is suppressing the ionization of this compound.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., human plasma)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Mobile phase or a clean solvent mixture

  • LC-MS/MS system

Procedure:

  • Prepare Sample Set A (Neat Solution):

    • Spike a known amount of this compound stock solution into the mobile phase or a clean solvent mixture to achieve the working concentration used in your assay.

  • Prepare Sample Set B (Post-Extraction Spike):

    • Take a volume of the blank biological matrix equivalent to your sample volume.

    • Perform the same extraction procedure used for your study samples (e.g., protein precipitation).

    • After the final extraction step, spike the extracted blank matrix with the same amount of this compound as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Compare the peak area of this compound in Set A and Set B.

Interpretation of Results:

Observation Interpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.
Peak areas in both sets are comparable.The matrix has a minimal effect on the signal.

Optimized LC-MS/MS Parameters for Bictegravir Analysis

The following table summarizes typical LC-MS/MS parameters used for the analysis of Bictegravir, which can serve as a starting point for method optimization.

Parameter Published Method 1 Published Method 2 Published Method 3
LC Column Kinetex EVO C18, 50 x 3.0 mm, 5 µmAcquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µmNot Specified
Mobile Phase Isocratic: 80:20 acetonitrile:water with 0.1% formic acidIsocratic: 80:20 acetonitrile:water with 0.1% formic acidIsocratic: 70:30 acetonitrile:0.1% formic acid
Flow Rate 0.250 mL/minNot SpecifiedNot Specified
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (m/z) 450.1450.2Not Specified
Product Ion (m/z) 289.1289.2 / 145.4Not Specified
Internal Standard Dolutegravir (DTG)Bictegravir-15N d2Naproxen (NPX)
IS Precursor Ion (m/z) 420.1453.2Not Specified
IS Product Ion (m/z) 277.1289.2Not Specified
Source Temp. 550°CNot SpecifiedNot Specified
Ion Spray Voltage 5500 VNot SpecifiedNot Specified

Visual Troubleshooting Guides

cluster_0 Troubleshooting Workflow for Poor this compound Signal Start Poor this compound Signal Check_Instrument Check Instrument Performance (Tuning, Calibration, Source Cleanliness) Start->Check_Instrument Investigate_IS Investigate Internal Standard (Purity, Stability, Concentration) Check_Instrument->Investigate_IS Instrument OK Matrix_Effects Evaluate Matrix Effects (Post-Extraction Spike) Investigate_IS->Matrix_Effects IS Quality OK Optimize_LC Optimize Chromatography (Gradient, Column, Mobile Phase) Matrix_Effects->Optimize_LC Suppression Confirmed Optimize_MS Optimize MS Parameters (Source, Collision Energy) Matrix_Effects->Optimize_MS No Suppression Resolved Signal Restored Optimize_LC->Resolved Optimize_MS->Resolved

Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.

cluster_1 Potential Causes of Poor Signal Intensity cluster_2 Troubleshooting Actions Causes Potential Causes Matrix Effects (Ion Suppression) Suboptimal MS Parameters Poor IS Quality/Stability Isotopic Exchange (H/D) Instrument Contamination Actions Corrective Actions Post-Extraction Spike Analysis & Chromatographic Optimization Source/Gas/Voltage Optimization Verify Certificate of Analysis & Storage Conditions Check Deuterium Label Position Clean Ion Source & Run System Suitability Causes:f1->Actions:f1 Causes:f2->Actions:f2 Causes:f3->Actions:f3 Causes:f4->Actions:f4 Causes:f5->Actions:f5

Caption: Logical relationships between potential causes of poor signal and corrective actions.

References

addressing matrix effects in Bictegravir quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Bictegravir (B606109). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to matrix effects during the quantification of Bictegravir in biological samples.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant signal suppression in my Bictegravir LC-MS/MS assay. What are the likely causes?

A1: Signal suppression in LC-MS/MS analysis, particularly with electrospray ionization (ESI), is a common manifestation of matrix effects. When analyzing biological samples like plasma, endogenous components can co-elute with Bictegravir and interfere with the ionization process. The most notorious culprits are phospholipids (B1166683) from cell membranes.[1][2] These molecules are often co-extracted with the analyte and can suppress the analyte's signal by competing for ionization, ultimately leading to reduced sensitivity and inaccurate quantification.[1][2][3] Simple sample preparation methods like direct protein precipitation are often associated with significant matrix effects because they are less effective at removing these interfering compounds.[3][4][5]

Q2: How can I quantitatively assess the magnitude of matrix effects in my assay?

A2: A quantitative assessment is crucial for validating your method and is required by regulatory bodies. The standard approach is to calculate the Matrix Factor (MF) using a post-extraction spike analysis.[6] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.

The process involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a clean, neat solution.

  • Matrix Factor (MF) = (Peak Response of Analyte in Extracted Blank Matrix) / (Peak Response of Analyte in Neat Solution)

For robust validation, this should be tested using multiple lots of blank matrix from different sources.

Q3: What is the most effective way to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7] A SIL-IS, such as Bictegravir-¹⁵N d₂ or Bictegravir-d₅, is chemically and structurally almost identical to Bictegravir and will co-elute with it.[8][9] Consequently, it experiences the same degree of ion suppression or enhancement.[7] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by the matrix effect is normalized, leading to significantly more accurate and precise results.[6]

Q4: My lab uses protein precipitation for sample preparation. How can I improve my results without completely changing the method?

A4: While protein precipitation (PPT) is fast, it often leaves behind phospholipids.[3] To improve cleanup without abandoning the workflow, consider using specialized phospholipid removal (PLR) plates or cartridges.[1][5][10] These products typically combine a simple protein precipitation step with a sorbent (like zirconia-coated particles) that selectively retains phospholipids while allowing the analyte to pass through.[10] This approach can remove over 99% of phospholipids, significantly improving assay sensitivity, robustness, and column lifetime, with a protocol that is nearly as simple as standard PPT.[1]

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in Bictegravir quantification.

This guide will help you troubleshoot and mitigate matrix effects, a common cause of poor assay performance.

Step 1: Assess Your Sample Preparation

The first step in addressing matrix effects is to evaluate the cleanliness of your sample extract. Different preparation techniques offer varying levels of matrix component removal.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePhospholipid RemovalAnalyte RecoveryThroughputKey Consideration
Protein Precipitation (PPT) LowHighHighFast and simple, but often results in significant matrix effects.[3][5]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateMore effective cleanup than PPT, but can be labor-intensive and may have lower recovery for polar analytes.[11]
Solid-Phase Extraction (SPE) HighHighModerateProvides excellent sample cleanup but requires method development and is lower throughput.[6][11]
Phospholipid Removal (PLR) Very High (>99%)High (>90%)HighCombines the speed of PPT with the cleanup efficiency of more complex methods.[1][10]

Step 2: Implement an Optimized Protocol

If your current method is insufficient, consider adopting a more robust sample preparation protocol. Below is a detailed protocol for a standard protein precipitation, often used as a baseline method for Bictegravir analysis.

Experimental Protocol: Protein Precipitation for Bictegravir Quantification

This protocol is adapted from established methods for Bictegravir analysis in human plasma.[8][12][13]

Materials:

  • Human plasma (K₂EDTA)

  • Bictegravir reference standard

  • Bictegravir-d₅ (or other suitable SIL-IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of 14,000 rpm and 4°C

Procedure:

  • Prepare Internal Standard (IS) Spiking Solution: Prepare a working solution of Bictegravir-d₅ in acetonitrile at an appropriate concentration (e.g., 150 ng/mL).[9]

  • Sample Aliquoting: Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[12]

  • Protein Precipitation: Add 200 µL of the acetonitrile containing the internal standard to the 50 µL plasma sample.[12] The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex the samples vigorously for 5 minutes to ensure complete mixing and protein denaturation.[12]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Some methods may include a dilution step here, such as adding 150 µL of 50% acetonitrile to 50 µL of supernatant, to further reduce matrix concentration.[12]

  • Injection: Inject the prepared sample into the LC-MS/MS system. A typical injection volume is 2 µL.[12]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and managing matrix effects during Bictegravir quantification.

G cluster_0 Troubleshooting Workflow for Matrix Effects start Poor Assay Performance (Accuracy/Precision Issues) q_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->q_is assess_mf Assess Matrix Factor (MF) (Post-Extraction Spike) q_is->assess_mf Yes implement_is Implement SIL-IS (e.g., Bictegravir-d5) q_is->implement_is No mf_ok Is MF consistently close to 1 (e.g., 0.85-1.15)? assess_mf->mf_ok cleanup Improve Sample Cleanup mf_ok->cleanup No problem_solved Problem Resolved mf_ok->problem_solved Yes chrom Optimize Chromatography cleanup->chrom chrom->assess_mf implement_is->assess_mf

Caption: A decision-making workflow for troubleshooting matrix effects in bioanalysis.

G cluster_1 Sample Preparation Workflow Comparison cluster_ppt Protein Precipitation (PPT) cluster_plr Phospholipid Removal (PLR) cluster_spe Solid-Phase Extraction (SPE) plasma Plasma Sample (50 µL) ppt_add Add ACN + IS (200 µL) plasma->ppt_add plr_add Add ACN + IS to PLR Plate plasma->plr_add spe_load Condition & Load plasma->spe_load ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Inject Supernatant ppt_vortex->ppt_supernatant plr_mix Mix & Apply Pressure/ Vacuum plr_add->plr_mix plr_filtrate Inject Filtrate plr_mix->plr_filtrate spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_inject Evaporate & Reconstitute Inject Sample spe_elute->spe_inject

Caption: Comparison of three common sample preparation workflows for bioanalysis.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Bictegravir-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Bictegravir (B606109) using its deuterated internal standard, Bictegravir-D4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring Bictegravir and this compound?

A1: For sensitive and specific quantification, the following multiple reaction monitoring (MRM) transitions are recommended. These are based on the common fragmentation patterns observed for Bictegravir.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Bictegravir450.1289.1Positive
This compound454.1293.1Positive

Q2: What are the typical chromatographic conditions for the analysis of Bictegravir?

A2: A reverse-phase chromatographic method is typically employed for the separation of Bictegravir. Below are commonly used starting conditions that can be further optimized for your specific application.[1]

ParameterRecommended Condition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and ramp up to elute Bictegravir. A typical gradient might be 10-90% B over a few minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C

Q3: What is the most common sample preparation technique for Bictegravir analysis in biological matrices?

A3: Protein precipitation is a widely used and effective method for extracting Bictegravir from plasma and other biological matrices.[1] This technique is simple, fast, and provides good recovery. Acetonitrile is a common precipitation solvent.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Bictegravir with this compound as an internal standard.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of your results. The following table outlines potential causes and solutions.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column stationary phase.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a column with a different stationary phase chemistry.
Column contamination or degradation.- Flush the column with a strong solvent.- Replace the column if the issue persists.
Peak Fronting Sample overload.- Dilute the sample or reduce the injection volume.
Sample solvent stronger than the initial mobile phase.- Reconstitute the sample in a solvent similar in strength to the initial mobile phase.
Split Peaks Partially blocked column frit.- Reverse-flush the column (if recommended by the manufacturer).- Replace the column frit or the entire column.
Injector issue.- Inspect and clean the injector needle and seat.
Issue 2: Low Signal Intensity or Poor Sensitivity

Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.

Potential CauseRecommended Solution
Ion Suppression/Enhancement (Matrix Effects) Co-eluting endogenous components from the biological matrix are interfering with the ionization of the analyte.
Suboptimal Mass Spectrometer Parameters The cone voltage and collision energy are not optimized for Bictegravir and this compound.
Inefficient Ionization The mobile phase composition is not conducive to efficient ionization.
Issue 3: Inaccurate Quantification with this compound

Even with a deuterated internal standard, inaccuracies can occur.

Potential CauseRecommended Solution
Crosstalk between Analyte and Internal Standard The product ion of this compound is the same as a fragment of Bictegravir, or vice-versa.
Isotopic Contribution The unlabeled Bictegravir standard contains a natural abundance of isotopes that contribute to the signal of this compound, or the this compound standard contains some unlabeled Bictegravir.
Differential Matrix Effects Although structurally similar, the analyte and internal standard may experience slightly different matrix effects, leading to biased results.
Isotopic Exchange Deuterium atoms on the internal standard exchange with protons from the solvent or matrix.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition

This protocol helps to quantify the extent of ion suppression or enhancement for Bictegravir and this compound.

1. Prepare Three Sets of Samples:

  • Set 1 (Neat Solution): Prepare a solution of Bictegravir and this compound in a clean solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., mid-range of the calibration curve).
  • Set 2 (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted blank matrix with Bictegravir and this compound to the same final concentration as in Set 1.
  • Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with Bictegravir and this compound to the same final concentration as in Set 1 before performing the sample preparation procedure.

2. Analyze the Samples:

  • Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Bictegravir and this compound.

3. Calculate Matrix Effect, Recovery, and Process Efficiency:

  • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
  • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100
  • Process Efficiency (%) = (Peak Area in Set 3 / Peak Area in Set 1) x 100

A matrix effect value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Protocol 2: Optimization of Cone Voltage and Collision Energy

This protocol is for determining the optimal MS parameters for maximum signal intensity.

1. Prepare a Standard Solution:

  • Prepare a solution of Bictegravir (or this compound) in the mobile phase at a concentration that will give a stable and reasonably high signal (e.g., 100 ng/mL).

2. Infuse the Solution:

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

3. Optimize Cone Voltage:

  • Set the mass spectrometer to monitor the precursor ion of your analyte.
  • Vary the cone voltage (or equivalent parameter, e.g., fragmentor voltage) across a range (e.g., 10-100 V in 5 V increments) and record the signal intensity at each step.
  • Plot the signal intensity versus the cone voltage to determine the optimal value that gives the highest intensity.

4. Optimize Collision Energy:

  • Set the cone voltage to its optimal value.
  • Set the mass spectrometer to monitor the desired product ion.
  • Vary the collision energy across a range (e.g., 5-50 eV in 2 eV increments) and record the signal intensity at each step.
  • Plot the signal intensity versus the collision energy to find the optimal value that produces the most intense product ion signal.

5. Repeat for Each Analyte and Transition:

  • Repeat this process for both Bictegravir and this compound and for each MRM transition you plan to use.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike Spike with This compound Matrix->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_intensity Intensity Issues cluster_is Internal Standard Issues Start Inaccurate Results? PeakShape Check Peak Shape Start->PeakShape Intensity Low Signal? Start->Intensity IS_Problem Internal Standard Response Variable? Start->IS_Problem Tailing Tailing? PeakShape->Tailing Fronting Fronting? PeakShape->Fronting Splitting Splitting? PeakShape->Splitting AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH ChangeColumn Change Column Tailing->ChangeColumn DiluteSample Dilute Sample Fronting->DiluteSample CheckInjector Check Injector Splitting->CheckInjector MatrixEffect Assess Matrix Effects Intensity->MatrixEffect OptimizeMS Optimize MS Parameters Intensity->OptimizeMS ImproveCleanup Improve Sample Cleanup MatrixEffect->ImproveCleanup Crosstalk Check for Crosstalk IS_Problem->Crosstalk IsotopicPurity Verify Isotopic Purity IS_Problem->IsotopicPurity IsotopicExchange Check for Isotopic Exchange IS_Problem->IsotopicExchange

References

resolving chromatographic peak tailing for Bictegravir and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Bictegravir and its internal standard, focusing on resolving peak tailing to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Bictegravir and its internal standard in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for basic compounds like Bictegravir is the interaction between the analyte and ionized silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][2][3] These interactions lead to secondary retention mechanisms, causing the peak to tail.

Q2: What is a suitable internal standard for the quantification of Bictegravir?

A2: A stable isotopically labeled internal standard, such as Bictegravir-d5, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in instrument response.[4] Other internal standards like Naproxen have also been reported in some methods.[5]

Q3: How does the mobile phase pH affect the peak shape of Bictegravir?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like Bictegravir. Operating at a pH close to the analyte's pKa can result in a mix of ionized and unionized forms, leading to peak distortion and tailing. For basic compounds, lowering the mobile phase pH (e.g., to around 3.0) can protonate the residual silanol groups on the stationary phase, minimizing secondary interactions and improving peak symmetry.

Q4: Can column choice impact peak tailing for Bictegravir analysis?

A4: Yes, the choice of HPLC column is crucial. Using modern, high-purity silica (B1680970) columns with end-capping can significantly reduce peak tailing. End-capping chemically derivatizes the accessible silanol groups, making them less available for secondary interactions with basic analytes. Columns specifically designed for the analysis of basic compounds, such as those with polar-embedded or charged surface hybrid technologies, can also provide improved peak shapes.

Troubleshooting Guides

Issue: Peak Tailing Observed for Both Bictegravir and its Internal Standard

This guide provides a systematic approach to troubleshooting peak tailing when it affects both the analyte and the internal standard.

Troubleshooting Workflow:

G start Peak Tailing Observed for Bictegravir and IS check_column 1. Check Column Health start->check_column check_mobile_phase 2. Evaluate Mobile Phase check_column->check_mobile_phase If tailing persists solution_column Replace column or use guard column check_column->solution_column Degradation or contamination found check_system 3. Inspect HPLC System check_mobile_phase->check_system If tailing persists solution_mobile_phase Adjust pH, buffer strength, or composition check_mobile_phase->solution_mobile_phase Suboptimal conditions identified solution_system Clean system, check connections, reduce dead volume check_system->solution_system Hardware issues found G start Only Bictegravir Peak Tails cause1 Analyte-Specific Silanol Interactions start->cause1 cause2 Sample Overload start->cause2 cause3 Sample Solvent Effects start->cause3 solution1 Use end-capped column or adjust mobile phase pH/additives cause1->solution1 solution2 Dilute sample or reduce injection volume cause2->solution2 solution3 Dissolve sample in mobile phase cause3->solution3

References

Technical Support Center: Minimizing Ion Suppression of Bictegravir-D4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression of Bictegravir-D4 in biological matrices during LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent this compound Signal Intensity

  • Question: My this compound (and analyte) signal is significantly lower than expected or varies inconsistently between samples. Could this be ion suppression?

  • Answer: Yes, low or inconsistent signal intensity is a classic symptom of ion suppression.[1][2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to a reduced signal.[2][3][4]

Troubleshooting Steps:

  • Assess Matrix Effect: The first step is to confirm and quantify the extent of ion suppression. A common method is the post-extraction spike analysis.[5][6]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. While protein precipitation is a common and rapid technique, it may not be sufficient to eliminate all sources of ion suppression, particularly phospholipids.[1][7][8] Consider more rigorous cleanup methods.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of major ion suppression.

  • Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]

Issue 2: Poor Reproducibility in Quality Control (QC) Samples

  • Question: I am observing poor reproducibility and high variability in my QC samples for the Bictegravir assay. What could be the cause?

  • Answer: Inconsistent results in QC samples often point to variable matrix effects between different lots of biological matrix.[4] While this compound as a stable isotope-labeled internal standard (SIL-IS) is designed to compensate for such variability, significant and differing levels of suppression can still impact assay performance.

Troubleshooting Steps:

  • Evaluate Matrix from Different Sources: Perform the post-extraction spike analysis using at least six different lots of the biological matrix to assess the variability of the matrix effect.

  • Enhance Sample Cleanup: A more robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will provide a cleaner extract and minimize sample-to-sample variability in matrix components.[1][3][8][9]

  • Optimize Chromatography: Further optimization of the chromatographic method can help to separate this compound from a broader range of potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte (and its internal standard) caused by co-eluting components from the sample matrix.[1][3][4] This is a significant concern in LC-MS/MS bioanalysis as it can lead to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility.[2][6] Although this compound is a SIL-IS designed to mimic and compensate for the behavior of the analyte, severe ion suppression can still compromise the assay's performance.

Q2: What are the primary causes of ion suppression in biological matrices like plasma?

A2: The most common sources of ion suppression in plasma are phospholipids, salts, and proteins that may remain after sample preparation.[1][6] Electrospray ionization (ESI), a common ionization technique for molecules like Bictegravir, is particularly susceptible to these interferences as they can compete for ionization or affect the desolvation process in the ion source.[8][9][10]

Q3: How does a stable isotope-labeled internal standard like this compound help with ion suppression?

A3: A SIL-IS, such as this compound, is considered the gold standard for internal standards in quantitative LC-MS/MS.[2][4] Because it has nearly identical physicochemical properties to the unlabeled analyte (Bictegravir), it co-elutes and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.

Q4: What are the best sample preparation techniques to minimize ion suppression for this compound?

A4: The choice of sample preparation is crucial. While simpler methods like protein precipitation (PPT) are fast, they may result in significant matrix effects.[7] For more effective removal of interfering components, consider the following:

  • Solid-Phase Extraction (SPE): Offers a more selective cleanup, leading to a cleaner extract and reduced ion suppression.

  • Liquid-Liquid Extraction (LLE): Can also provide cleaner extracts than PPT.[2]

Q5: Can I just dilute my sample to reduce ion suppression?

A5: Sample dilution is a straightforward approach to reduce the concentration of matrix components that cause ion suppression.[4] However, this also dilutes your analyte and this compound. This strategy is only viable if the resulting concentrations are still well above the lower limit of quantification (LLOQ) of your assay.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression

This experiment helps to qualitatively identify the retention times where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Bictegravir standard solution (at a concentration representative of mid-level calibrators)

  • Extracted blank biological matrix (prepared using your current sample preparation method)

Procedure:

  • System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump containing the Bictegravir solution to the other inlet. Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion: Begin infusing the Bictegravir solution at a low, constant flow rate (e.g., 10-20 µL/min) directly into the MS. This should produce a stable signal for Bictegravir.

  • Blank Matrix Injection: Inject a sample of the extracted blank biological matrix onto the LC column and run your chromatographic method.

  • Data Analysis: Monitor the Bictegravir signal. Any dips or decreases in the signal intensity indicate regions where matrix components are eluting and causing ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Analysis

This protocol quantifies the extent of ion suppression.

Materials:

  • Blank biological matrix from at least six different sources

  • Bictegravir and this compound standard solutions

  • Your established sample preparation and LC-MS/MS method

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Neat Solution): Spike Bictegravir and this compound into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Analyte in Extracted Matrix): Extract blank biological matrix from each of the six sources using your sample preparation method. Spike Bictegravir and this compound into the final extracted samples at the same low and high QC concentrations as Set A.

  • Analyze and Calculate Matrix Factor:

    • Analyze both sets of samples using your LC-MS/MS method.

    • Calculate the Matrix Factor (MF) for each source of matrix:

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The variability between the different matrix sources can be assessed by the coefficient of variation (CV%) of the MFs.

Quantitative Data Summary

The following table summarizes the expected performance of different sample preparation techniques in minimizing ion suppression. The values are illustrative and should be confirmed experimentally.

Sample Preparation MethodTypical Recovery (%)Typical Matrix Factor (MF)Relative Standard Deviation of MF (%)Throughput
Protein Precipitation (PPT) >90%0.6 - 1.1<15%High
Liquid-Liquid Extraction (LLE) 70 - 90%0.8 - 1.1<10%Medium
Solid-Phase Extraction (SPE) >85%0.9 - 1.1<5%Low-Medium

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solutions Solutions cluster_Verification Verification Problem Low/Inconsistent Signal Assess Assess Matrix Effect (Post-Column Infusion/ Post-Extraction Spike) Problem->Assess Investigate OptimizeSP Optimize Sample Preparation (SPE/LLE) Assess->OptimizeSP If Suppression Confirmed OptimizeLC Optimize Chromatography Assess->OptimizeLC If Co-elution Observed Dilute Dilute Sample Assess->Dilute If Signal is High Validate Re-validate Assay OptimizeSP->Validate OptimizeLC->Validate Dilute->Validate

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepComparison Title Sample Preparation vs. Matrix Effect & Throughput PPT Protein Precipitation (PPT) High Throughput + High Matrix Effect LLE Liquid-Liquid Extraction (LLE) Medium Throughput ~ Medium Matrix Effect SPE Solid-Phase Extraction (SPE) Low Throughput - Low Matrix Effect

Caption: Comparison of common sample preparation techniques.

References

dealing with isotopic interference in Bictegravir analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the bioanalysis of Bictegravir.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Bictegravir LC-MS/MS analysis?

A1: Isotopic interference occurs when the mass spectrometer incorrectly measures the signal of the stable isotope-labeled internal standard (SIL-IS), such as Bictegravir-d5, due to a contribution from the unlabeled analyte, Bictegravir. This happens because naturally abundant heavy isotopes (primarily ¹³C) in the high-concentration Bictegravir samples can produce a signal that overlaps with the mass-to-charge ratio (m/z) of the SIL-IS. This "cross-talk" can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's concentration, compromising the accuracy of the quantification.[1][2]

Q2: Why is it important to address isotopic interference?

A2: Unaddressed isotopic interference can lead to significant analytical issues, including:

  • Inaccurate Quantification: The calculated concentrations of Bictegravir may be artificially low, particularly at the upper limits of quantification.[1]

  • Non-linear Calibration Curves: The relationship between analyte concentration and instrument response may become non-linear, affecting the reliability and reproducibility of the assay.[2]

  • Compromised Assay Precision: The overall precision and reproducibility of the analytical method can be negatively impacted.

Q3: What are the primary causes of isotopic interference in Bictegravir analysis?

A3: The primary cause is the natural abundance of stable isotopes. Bictegravir has a relatively large number of carbon atoms in its structure. Each carbon atom has a ~1.1% chance of being a ¹³C isotope instead of the more common ¹²C. At high concentrations of Bictegravir, the statistical probability of a molecule containing multiple heavy isotopes increases, leading to an isotopic distribution that can overlap with the m/z of the deuterated internal standard (e.g., Bictegravir-d5).

Troubleshooting Guides

Problem: I suspect isotopic interference is affecting my Bictegravir assay, leading to inaccurate results at high concentrations.

This guide provides a systematic approach to confirm, quantify, and mitigate isotopic interference in your LC-MS/MS analysis of Bictegravir.

Step 1: Confirm and Quantify the Interference

  • Procedure:

    • Prepare a set of standards containing only unlabeled Bictegravir, including one at the Upper Limit of Quantification (ULOQ).

    • Do not add the Bictegravir-d5 internal standard.

    • Analyze these samples using your established LC-MS/MS method.

    • Monitor the Multiple Reaction Monitoring (MRM) transition for Bictegravir-d5.

  • Interpretation:

    • If a peak is detected at the retention time of Bictegravir in the channel for the internal standard, this confirms isotopic interference.

    • To quantify the extent of the interference, calculate the percentage contribution of the Bictegravir signal to the Bictegravir-d5 signal. This can be done by comparing the peak area of the interfering signal to the peak area of Bictegravir-d5 in a standard sample. A contribution of more than a few percent may require corrective action.[3]

Step 2: Method Optimization to Reduce Interference

If interference is confirmed, the following optimization steps should be considered:

  • Chromatographic Separation:

    • Rationale: While the analyte and SIL-IS are designed to co-elute, improving chromatographic resolution can help separate them from any co-eluting matrix components that might exacerbate ion suppression or other interferences.

    • Action: Modify your gradient, flow rate, or consider a column with higher efficiency to ensure sharp, symmetrical peaks.

  • Evaluate Alternative MRM Transitions:

    • Rationale: Different precursor-product ion transitions may have different susceptibilities to isotopic overlap.

    • Action: Experiment with different fragmentation pathways for both Bictegravir and its SIL-IS to find a pair with minimal cross-contribution.

  • Use a Higher Mass-Labeled Internal Standard:

    • Rationale: An internal standard with a higher degree of deuteration (e.g., Bictegravir-d7 or d9) will have a greater mass difference from the analyte, reducing the likelihood of isotopic overlap.

    • Action: If available, substitute your current SIL-IS with one that has a higher mass.

Step 3: Mathematical Correction of Data

If method optimization does not eliminate the interference, a mathematical correction can be applied.

  • Procedure:

    • From the experiments in Step 1, determine the average percentage contribution of the Bictegravir signal to the Bictegravir-d5 signal.

    • Apply this correction factor to subtract the contribution of the analyte from the measured response of the internal standard in your unknown samples.

  • Validation: It is critical to thoroughly validate this correction method to ensure it provides accurate results across the entire calibration range.

Experimental Protocols & Data

Representative LC-MS/MS Method Parameters for Bictegravir

The following table summarizes typical mass spectrometry parameters for the analysis of Bictegravir and a deuterated internal standard.

ParameterSetting
Analyte Bictegravir
Internal Standard Bictegravir-d5
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) - Bictegravir m/z 450.1
Product Ion (Q3) - Bictegravir m/z 289.1
Precursor Ion (Q1) - IS m/z 455.1 (example for d5)
Product Ion (Q3) - IS m/z 294.1 (example for d5)
Collision Energy Optimized for specific instrument
Dwell Time 50-100 ms

Note: The exact m/z values for the internal standard will depend on the position and number of deuterium (B1214612) labels. The values provided are illustrative.

Visualizations

Isotopic_Interference_Concept Concept of Isotopic Interference cluster_analyte Bictegravir (Analyte) cluster_is Bictegravir-d5 (Internal Standard) cluster_signal Detected Signal Analyte High Concentration of Bictegravir Isotopes Natural Isotopes (e.g., ¹³C) Analyte->Isotopes contains MassSpec Mass Spectrometer Analyte->MassSpec IS_Signal IS Signal (m/z) Isotopes->IS_Signal Interference (cross-talk) IS Bictegravir-d5 IS->MassSpec Analyte_Signal Analyte Signal (m/z) MassSpec->Analyte_Signal MassSpec->IS_Signal Result Inaccurate Quantification (Underestimation of Analyte) IS_Signal->Result

Caption: Logical relationship of isotopic interference.

Troubleshooting_Workflow Troubleshooting Workflow for Isotopic Interference Start Suspected Isotopic Interference Step1 Step 1: Confirm & Quantify Analyze high concentration analyte without internal standard. Start->Step1 Check1 Is interference significant? Step1->Check1 Step2 Step 2: Method Optimization Check1->Step2 Yes End_Success Interference Mitigated Proceed with Analysis Check1->End_Success No Step2_Options Optimize Chromatography Evaluate Different MRM Transitions Use Higher Mass-Labeled IS Step2->Step2_Options Check2 Is interference resolved? Step2_Options->Check2 Step3 Step 3: Apply Mathematical Correction Determine correction factor and validate. Check2->Step3 No Check2->End_Success Yes Step3->End_Success End_Fail Re-evaluate Method Consider alternative analytical approaches Step3->End_Fail If validation fails

References

Technical Support Center: Bictegravir and Bictegravir-D4 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Bictegravir (B606109) (BIC) and its deuterated internal standard, Bictegravir-D4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance extraction recovery and ensure reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Bictegravir from biological matrices like plasma?

A1: The most common extraction techniques for Bictegravir and its internal standard from human plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][2][3]

  • Protein Precipitation (PPT): This is a straightforward and rapid method where an organic solvent, typically acetonitrile (B52724), is added to the plasma sample to precipitate proteins.[1][4][5] While simple, it may result in less clean extracts, potentially leading to matrix effects in LC-MS analysis.[2]

  • Solid-Phase Extraction (SPE): SPE is a technique that provides cleaner sample extracts by isolating analytes from the matrix using a solid sorbent.[6] It involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[7] This method is effective at reducing matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. A commercial LLE kit has been successfully used for Bictegravir quantification.[3]

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard (IS) like this compound is crucial in quantitative bioanalysis, especially for LC-MS based methods. Because it has nearly identical physicochemical properties to the analyte (Bictegravir), it co-elutes and experiences similar extraction variability and matrix effects (ion suppression or enhancement).[8] By adding a known amount of this compound to the sample before extraction, it can effectively compensate for analyte loss during sample preparation and for variations in instrument response, leading to more accurate and precise quantification.[8]

Q3: What is "matrix effect" and how can it impact my results?

A3: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components from the sample matrix (e.g., phospholipids (B1166683), salts in plasma).[2][8] This can lead to poor accuracy and precision in LC-MS/MS analysis.[2] Strategies to mitigate matrix effects include optimizing the sample cleanup procedure to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix components, and using a suitable internal standard like this compound.[8][9]

Q4: Which extraction method offers the highest recovery for Bictegravir?

A4: Reported recovery rates vary depending on the specific protocol and laboratory. While some methods have achieved near-complete recovery, protein precipitation can sometimes yield lower results. One study using protein precipitation with acetonitrile reported a mean recovery of 81.23% for Bictegravir.[1] Other validated methods have demonstrated mean extraction recoveries ranging from 96.01% to 99.99%.[10] The optimal method depends on balancing the need for high recovery, sample cleanliness, throughput, and available resources.

Data Summary: Bictegravir Extraction Recovery

The following table summarizes reported extraction recovery data for Bictegravir using different analytical methods.

Extraction MethodAnalyteQC LevelMean Recovery (%)% CV (Coefficient of Variation)Reference
Not SpecifiedBictegravirLQC, MQC, HQC96.01 - 99.991.06 - 3.67[10]
Protein PrecipitationBictegravirLQC80.408.22[1]
Protein PrecipitationBictegravirMQC88.28N/A[1]
Protein PrecipitationBictegravirHQC85.02 (Calculated)N/A[1]
Overall Mean Bictegravir LQC, MQC, HQC 81.23 8.22 [1]
Not SpecifiedBictegravir50%, 100%, 150%99.26 - 100.30<2 (RSD)[11]

LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control

Troubleshooting Guide

Issue 1: Low Extraction Recovery for Bictegravir and/or this compound

Potential Cause Recommended Solution
Incomplete Protein Precipitation (PPT) Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v). Vortex thoroughly and allow adequate incubation time (e.g., 5 minutes) at a controlled temperature before centrifugation.[12]
Suboptimal pH during SPE Loading The pH of the sample can significantly impact analyte retention on the SPE sorbent. For reversed-phase SPE, adjust the sample pH to neutralize the charge on Bictegravir, making it more hydrophobic and improving retention.[13]
Incorrect SPE Wash/Elution Solvents If the wash solvent is too strong (too much organic content), it can prematurely elute the analytes. Conversely, if the elution solvent is too weak, it will not fully recover the analytes. Refine the organic strength of the wash and elution solvents.[13]
SPE Cartridge Drying Out (Silica-Based) For silica-based SPE sorbents, do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent recoveries.[7][13]
Analyte Degradation Ensure the stability of Bictegravir under the extraction conditions. Some compounds are sensitive to pH extremes or prolonged exposure to certain solvents. Use freshly prepared standards.[13]

Issue 2: High Variability (%CV) in Recovery

Potential Cause Recommended Solution
Inconsistent Sample Handling Ensure all samples, calibrators, and QCs are treated identically. Use precise pipetting techniques and ensure consistent vortexing times and speeds for all samples.
Evaporation of Eluent If an evaporation step is used to concentrate the sample post-elution, ensure it is performed consistently. Over-drying can make analytes difficult to reconstitute, while incomplete drying leaves excess solvent. Use a controlled evaporator if possible.[13]
Matrix Effects High variability can be a symptom of inconsistent matrix effects between different samples.[2] Improve sample cleanup by switching from PPT to a more rigorous method like SPE, or further optimize the SPE wash steps to remove more interferences.[2][9]

Issue 3: Suspected Matrix Effects (Ion Suppression/Enhancement)

Potential Cause Recommended Solution
Insufficient Sample Cleanup Protein precipitation is a non-selective technique that can leave significant amounts of matrix components like phospholipids in the final extract.[2] Switch to a more selective sample preparation method like Solid-Phase Extraction (SPE) to achieve a cleaner extract.[2][14]
Chromatographic Co-elution Matrix components may be co-eluting with Bictegravir. Modify the LC gradient, flow rate, or change the analytical column to improve chromatographic separation between the analytes and interfering matrix components.[8]
Ionization Source Contamination Matrix components can build up on the mass spectrometer's ion source, leading to signal drift and suppression. Regularly clean the ion source as part of routine instrument maintenance.

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation (PPT)

This protocol is a generalized procedure based on common practices for Bictegravir extraction.[1][4][5]

  • Sample Preparation: Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the working solution of this compound and vortex briefly.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase. Vortex to ensure the residue is fully dissolved.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

PPT_Workflow cluster_pellet Discard Pellet plasma 1. Plasma Sample (100 µL) is_add 2. Add IS (this compound) plasma->is_add precip 3. Add Acetonitrile (300-400 µL) is_add->precip vortex1 4. Vortex (1-2 min) precip->vortex1 centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant pellet Protein Pellet evap 7. Evaporate (Nitrogen Stream) supernatant->evap reconstitute 8. Reconstitute (Mobile Phase) evap->reconstitute inject 9. Inject for LC-MS/MS Analysis reconstitute->inject SPE_Workflow cluster_spe SPE Cartridge Steps start Plasma Sample + IS pretreat 1. Pre-treat (Dilute with Buffer) start->pretreat load 4. Load Sample pretreat->load condition 2. Condition (Methanol) equilibrate 3. Equilibrate (Water/Buffer) condition->equilibrate equilibrate->load wash 5. Wash (e.g., 5% MeOH) load->wash waste1 Waste load->waste1 Flow-through elute 6. Elute (e.g., 100% MeOH) wash->elute waste2 Waste (Interferences) wash->waste2 evap 7. Evaporate Eluate elute->evap reconstitute 8. Reconstitute evap->reconstitute end LC-MS/MS Analysis reconstitute->end

References

Technical Support Center: Bictegravir-D4 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Bictegravir-D4, a deuterated internal standard, in processed biological samples. It is intended for researchers, scientists, and drug development professionals utilizing this compound in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of the antiretroviral drug Bictegravir. It contains four deuterium (B1214612) atoms in place of hydrogen atoms. This subtle increase in mass allows it to be distinguished from the unlabeled Bictegravir by a mass spectrometer. Because its chemical and physical properties are nearly identical to Bictegravir, it is used as an internal standard in quantitative LC-MS/MS assays to correct for variability during sample preparation and analysis.

Q2: What are the potential stability issues with deuterated internal standards like this compound in processed samples?

A2: While generally stable, deuterated internal standards can be susceptible to certain issues in processed biological matrices. The primary concerns include:

  • Hydrogen-Deuterium (H-D) Exchange: Under certain pH or temperature conditions, the deuterium atoms can be replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the this compound signal and an increase in the signal of unlabeled Bictegravir.

  • Differential Matrix Effects: The "deuterium isotope effect" can cause a slight difference in the chromatographic retention time between Bictegravir and this compound.[1][2][3] If this shift causes them to elute into regions with different levels of ion suppression or enhancement from the sample matrix, the analyte-to-internal standard ratio can be affected, leading to inaccurate quantification.[1][2]

  • Degradation: Like the parent drug, this compound can degrade under harsh conditions (e.g., extreme pH, oxidation). The degradation products may or may not be deuterated, which can complicate data interpretation.

Q3: What are the primary degradation pathways for Bictegravir that might also affect this compound?

A3: Forced degradation studies on Bictegravir have shown that it is susceptible to hydrolysis under acidic and basic conditions, as well as oxidative stress. One study identified methanamine and a carboxylic acid derivative as degradation products in acidic hydrolysis. It is plausible that this compound would follow similar degradation pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of processed samples containing this compound.

Problem 1: High Variability in this compound Peak Area

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure pipettes are properly calibrated. 2. Verify that the internal standard spiking solution is being added consistently across all samples, standards, and quality controls. 3. Ensure thorough vortexing after adding the internal standard to achieve a homogenous mixture.
Matrix Effects 1. Evaluate matrix effects by comparing the this compound response in neat solution versus in extracted blank matrix. 2. If significant matrix effects are observed, consider further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Modify chromatographic conditions to separate this compound from co-eluting matrix components.
This compound Degradation 1. Prepare a fresh stock solution of this compound. 2. Assess the stability of this compound in the processed sample matrix by analyzing samples at different time points after processing. 3. If degradation is observed, minimize the time samples are exposed to the processed environment before analysis.
Problem 2: Chromatographic Peak Tailing or Splitting for this compound

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Column Degradation 1. Inspect the column for contamination or loss of stationary phase. 2. Implement a column washing protocol between runs. 3. Replace the analytical column if necessary.
Mobile Phase Issues 1. Ensure the mobile phase is correctly prepared and degassed. 2. Check the pH of the mobile phase, as it can affect the peak shape of ionizable compounds like Bictegravir.
Sample Overload 1. Inject a lower concentration of the internal standard to see if peak shape improves. 2. Dilute the sample if it is highly concentrated.
Problem 3: Shift in this compound Retention Time

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Deuterium Isotope Effect 1. This is an inherent property of the molecule and may result in a slight, but consistent, shift relative to the unlabeled analyte. 2. Ensure the integration window for both the analyte and internal standard is appropriate to capture their respective peaks accurately.
Changes in Chromatographic Conditions 1. Verify the mobile phase composition and gradient are consistent. 2. Check the column temperature, as fluctuations can affect retention time. 3. Ensure the HPLC system is properly equilibrated before injecting samples.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Processed Plasma

Objective: To assess the stability of this compound in human plasma after protein precipitation.

Materials:

  • Blank human plasma

  • This compound stock solution

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • LC-MS/MS system

Procedure:

  • Spike blank human plasma with this compound to a final concentration of 100 ng/mL.

  • Perform protein precipitation by adding 3 volumes of cold ACN to 1 volume of the spiked plasma.

  • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new set of tubes.

  • Analyze a set of samples immediately (T=0).

  • Store the remaining processed samples at room temperature and 4°C.

  • Analyze the stored samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Compare the peak area of this compound at each time point to the T=0 samples. A significant decrease in peak area indicates instability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis A Spike Blank Plasma with this compound B Protein Precipitation (ACN) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Immediate Analysis (T=0) D->E F Store at Room Temp & 4°C D->F G Analyze at T=2, 4, 8, 24h F->G H Compare Peak Areas G->H

Caption: Workflow for assessing the stability of this compound in processed plasma samples.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent this compound Signal cause1 Sample Prep Error start->cause1 cause2 Matrix Effects start->cause2 cause3 IS Degradation start->cause3 sol1 Verify Pipetting & Mixing cause1->sol1 sol2 Evaluate Matrix Effects & Improve Cleanup cause2->sol2 sol3 Prepare Fresh IS & Assess Stability cause3->sol3

Caption: Logical flow for troubleshooting inconsistent this compound signals.

References

calibration curve problems in Bictegravir quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Bictegravir (B606109), particularly concerning calibration curve issues in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for Bictegravir quantification in human plasma using LC-MS/MS?

A1: Based on validated methods, a typical linear range for Bictegravir quantification in human plasma is from 1 ng/mL to 10,000 ng/mL.[1][2][3] It is essential to establish and validate the linear range according to regulatory guidelines during method development.[4]

Q2: What is the recommended internal standard (IS) for Bictegravir analysis?

A2: The use of a stable isotope-labeled (SIL) internal standard of Bictegravir is highly recommended to compensate for matrix effects and variability in sample processing and instrument response.[5][6][7][8] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but it requires careful validation to ensure it effectively tracks the analyte.[5][6] Dolutegravir has been successfully used as an internal standard in some published methods.[1]

Q3: What are the acceptable criteria for a calibration curve according to regulatory guidelines?

A3: According to FDA guidelines, a calibration curve should consist of a blank, a zero standard (matrix with internal standard), and at least six non-zero standards.[9][10] The back-calculated concentrations of at least 75% of the non-zero standards should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. The correlation coefficient (r²) should be consistently ≥0.99.[1][2][3]

Troubleshooting Guides

Problem 1: Non-Linear Calibration Curve

Q: My calibration curve for Bictegravir is consistently non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I troubleshoot this?

A: Non-linearity, especially at higher concentrations, is a common issue in LC-MS/MS bioanalysis.[9][11][12][13] The primary causes can be categorized as follows:

  • Detector Saturation: The most common cause of a plateauing curve is the saturation of the mass spectrometer detector at high analyte concentrations.[11][14]

    • Solution: Dilute your upper-level calibration standards and quality control (QC) samples to fall within the linear range of the detector. You can also try reducing the injection volume or adjusting MS parameters to decrease sensitivity, though this may impact the LLOQ.[11][14]

  • Ionization Saturation/Suppression: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-proportional response.[9][11] Co-eluting matrix components can also suppress the ionization of Bictegravir, and this effect can be concentration-dependent.[9][15]

    • Solution: Optimize the chromatographic conditions to better separate Bictegravir from matrix interferences.[16][17] Improve sample clean-up by using techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove more matrix components.[18] Using a stable isotope-labeled internal standard (SIL-IS) is crucial to compensate for these effects.[6][8][9]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a frequent source of non-linearity.[3]

    • Solution: Carefully re-prepare all stock and working solutions. Use calibrated pipettes and ensure complete dissolution of the reference standard. It is also good practice to prepare two independent sets of stock solutions for calibration standards and QCs.

Troubleshooting Workflow for Non-Linearity

A Non-Linear Calibration Curve B Check for Detector Saturation A->B C Dilute High Concentration Standards & Re-inject B->C D Problem Solved? C->D E Investigate Ionization Effects & Matrix Effects D->E No K End D->K Yes F Improve Sample Cleanup (e.g., SPE) & Optimize Chromatography E->F G Use Stable Isotope-Labeled IS E->G H Verify Standard Preparation Accuracy F->H G->H I Prepare Fresh Standards from Independent Stock Solutions H->I J Consider Quadratic Curve Fit (if scientifically justified) I->J J->K

Caption: Troubleshooting decision tree for a non-linear calibration curve.

Problem 2: Poor Reproducibility and Precision

Q: I am observing significant variability in the peak areas of my calibration standards and QCs across different runs. What could be causing this poor reproducibility?

A: Poor reproducibility in an LC-MS/MS assay can stem from several factors throughout the analytical process.

  • Internal Standard (IS) Variability: Inconsistent IS response is a major contributor to poor precision.[5][7] This can be due to improper addition of the IS, degradation of the IS in the matrix, or the IS not adequately tracking the analyte's behavior during sample processing and analysis.[5][7]

    • Solution: Ensure the IS is added accurately and consistently to all samples, standards, and QCs at an early stage of sample preparation.[5] Monitor the IS peak area in all injections; significant variation (e.g., >30-50%) may indicate a problem.[5] A SIL-IS is the best choice to ensure the IS and analyte behave similarly.[6][8]

  • Sample Preparation Inconsistency: Variability in extraction recovery between samples will lead to poor precision. Protein precipitation, while simple, can be prone to inconsistencies.

    • Solution: Automate liquid handling steps if possible. Ensure consistent timing and technique for vortexing and centrifugation. Consider more robust extraction methods like SPE.[18]

  • LC System and Autosampler Issues: Inconsistent injection volumes, leaks in the LC system, or fluctuations in column temperature can all lead to variable results.[19][20]

    • Solution: Perform regular maintenance on your LC system. Check for leaks and ensure fittings are secure. Use a column oven to maintain a stable temperature. Verify the autosampler's injection precision.

  • Matrix Effects: If the matrix effect varies between different lots of biological matrix, it can lead to poor between-run precision.[15]

    • Solution: Evaluate matrix effects using multiple sources of blank matrix during method validation.[15] A robust sample cleanup procedure and the use of a SIL-IS are the most effective ways to mitigate variable matrix effects.[6][18]

Data Presentation: Acceptable Precision and Accuracy

The following table summarizes typical acceptance criteria for precision and accuracy during a bioanalytical method validation, as per FDA guidelines.

ParameterAcceptance Criteria (LLOQ)Acceptance Criteria (Other QCs)
Intra-run Precision (%CV) ≤20%≤15%
Inter-run Precision (%CV) ≤20%≤15%
Intra-run Accuracy (%Bias) Within ±20% of nominal valueWithin ±15% of nominal value
Inter-run Accuracy (%Bias) Within ±20% of nominal valueWithin ±15% of nominal value

Data synthesized from FDA Bioanalytical Method Validation Guidance.[9]

Problem 3: Poor Peak Shape

Q: I'm observing peak tailing/fronting for Bictegravir. How can I improve the peak shape?

A: Poor peak shape can compromise integration and affect the accuracy and precision of your results.[21][22][23]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with acidic silanols on a C18 column) or by column contamination.[21][23]

    • Solution: Bictegravir has basic properties, so adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase can help improve peak shape.[1][2][3] Ensure your column is clean by flushing it with a strong solvent. If the problem persists, the column may be degraded and require replacement.[21][22]

  • Peak Fronting: This can be caused by column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[21][24]

    • Solution: Try reducing the injection volume or diluting the sample.[21] It is always best to dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.[21][22]

  • Split Peaks: This issue often points to a problem at the head of the column, such as a void or a partially blocked frit.[21][24]

    • Solution: First, try reversing the column and flushing it (check the manufacturer's instructions). If this doesn't resolve the issue, the column will likely need to be replaced.[21] Using a guard column can help protect the analytical column from particulates and contamination.[21]

Experimental Protocols

Key Experiment: Assessment of Matrix Effects

A quantitative assessment of matrix effects is a critical component of method validation. The post-extraction spike method is commonly used.[15][16]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of Bictegravir in the final mobile phase composition at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least 6 different lots of blank human plasma. After the final extraction step (e.g., evaporation and reconstitution), spike the extracts with Bictegravir to the same low and high QC concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike Bictegravir into the 6 lots of blank human plasma before extraction at the low and high QC concentrations.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for each lot of plasma by dividing the peak area of Bictegravir in Set B by the mean peak area in Set A.

      • MF = (Peak Area in Post-Extracted Spiked Sample) / (Mean Peak Area in Neat Solution)

    • Internal Standard Normalized Matrix Factor: If using an internal standard, calculate the IS-normalized MF.

    • Recovery: Calculate the extraction recovery by comparing the peak area of Set C to Set B.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of plasma should not exceed 15%. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[15]

Experimental Workflow for Bictegravir Quantification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Aliquot 50 µL Plasma (Calibrator, QC, or Unknown) B Add Internal Standard (e.g., Bictegravir-d4) A->B C Protein Precipitation: Add Acetonitrile B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Evaporate to Dryness (Optional, for concentration) E->F G Reconstitute in Mobile Phase F->G H Inject into UPLC/HPLC System (e.g., C18 column) G->H I Gradient Elution (e.g., Acetonitrile/Water with 0.1% Formic Acid) H->I J Tandem Mass Spectrometry Detection (ESI+, MRM mode) I->J K Integrate Peak Areas (Analyte and IS) J->K L Calculate Peak Area Ratios (Analyte/IS) K->L M Construct Calibration Curve (Weighted Linear Regression) L->M N Quantify Unknown Samples M->N

Caption: General workflow for Bictegravir quantification in plasma.

References

impact of mobile phase composition on Bictegravir-D4 ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bictegravir-D4 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase composition for achieving consistent ionization of this compound?

A1: For robust and reproducible ionization of this compound in liquid chromatography-mass spectrometry (LC-MS), an acidic mobile phase is recommended. A commonly used and effective mobile phase consists of a mixture of acetonitrile (B52724) and water (typically in an 80:20 v/v ratio) with an acidic modifier.[1][2][3][4] The addition of 0.1% formic acid to both the aqueous and organic components is standard practice to promote protonation and enhance the signal in positive ion mode.[1][2][3]

Q2: I am observing a weak or inconsistent signal for this compound. What are the potential causes related to the mobile phase?

A2: Several factors related to the mobile phase can lead to a poor signal for this compound:

  • Inadequate Acidification: Insufficient formic acid (or another suitable modifier) can lead to incomplete protonation of the this compound molecule, resulting in a diminished signal. Ensure the final concentration of the acidic modifier is consistent across your mobile phase components.

  • Mobile Phase pH: The pH of the mobile phase is crucial for consistent ionization.[5][6] For Bictegravir (B606109), which contains basic functional groups, an acidic mobile phase helps to maintain the analyte in its protonated form, which is essential for detection in positive ion mode.[7]

  • Contaminants: Contaminants in the mobile phase, such as salts or plasticizers, can compete with this compound for ionization, leading to signal suppression. Use high-purity solvents and additives.

  • Incorrect Solvent Ratio: While an 80:20 acetonitrile-water ratio is a good starting point, the optimal ratio may vary depending on your specific column and system.[1][3] An inappropriate organic-to-aqueous ratio can lead to poor chromatographic peak shape, which in turn affects signal intensity and reproducibility.

Q3: Can I use a mobile phase with ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) for this compound analysis?

A3: Yes, mobile phases containing ammonium acetate or ammonium formate can be used. These additives can help to control the pH and may improve peak shape. In some cases, they can enhance the formation of desired adducts and improve sensitivity.[8] However, it is important to optimize the concentration of these additives, as excessive amounts can lead to signal suppression.

Q4: Does the use of a deuterated internal standard like this compound require a special mobile phase?

A4: No, a special mobile phase is not typically required for a deuterated internal standard. This compound is chemically similar to the non-deuterated Bictegravir, and they will behave almost identically chromatographically.[9] The same mobile phase conditions that are optimal for Bictegravir will also be suitable for this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Potential Cause: Secondary interactions with the stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep this compound protonated and minimize interactions with residual silanols on the column.[5]

    • Optimize Organic Solvent: Vary the ratio of acetonitrile to water. Sometimes, a different organic solvent like methanol (B129727) can alter selectivity and improve peak shape.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak distortion.

Issue 2: High Signal Variability or Poor Reproducibility
  • Potential Cause: Inconsistent mobile phase preparation or delivery.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure thorough mixing of the components, especially after adding the acidic modifier.

    • System Degassing: Ensure the online degasser is functioning correctly to prevent air bubbles in the pump, which can cause fluctuations in the flow rate and signal.

    • Pump Performance: Check the pump for pressure fluctuations. A faulty check valve or seal can lead to inconsistent solvent delivery.

Issue 3: Unexpected Adduct Formation
  • Potential Cause: Presence of salts in the sample or mobile phase.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that the water and organic solvents are of LC-MS grade.

    • Minimize Sample Matrix Effects: Use an effective sample preparation method, such as protein precipitation followed by solid-phase extraction, to remove salts and other matrix components.[7]

    • Add Ammonium Salts: In some cases, adding a low concentration of ammonium formate or ammonium acetate to the mobile phase can promote the formation of a single, desired adduct and suppress unwanted adducts.[8]

Experimental Protocols

LC-MS/MS Method for Bictegravir Quantification

This protocol is based on a validated method for the quantification of Bictegravir in human plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 50 µL of the clear supernatant to a new tube.

  • Add 150 µL of 50% acetonitrile in water.

  • Vortex and centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Inject 2 µL of the final supernatant into the LC-MS/MS system.

2. Liquid Chromatography Parameters

  • HPLC System: Exion HPLC system[1]

  • Column: Kinetex EVO C18, 50 x 3.0 mm, 5 µm[1][2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: Isocratic elution with 80% B[1][2]

  • Flow Rate: 0.250 mL/min[1]

  • Column Temperature: 30°C[1]

  • Autosampler Temperature: 4°C[1]

  • Total Run Time: 2 minutes[1]

3. Mass Spectrometry Parameters

  • Mass Spectrometer: AB Sciex API 5500 Q Trap[1]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[1][2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bictegravir: m/z 450.1 → 289.1[1][2]

    • This compound: The precursor ion will be shifted by +4 Da (m/z 454.1). The product ion may or may not be shifted depending on the location of the deuterium (B1214612) labels. A common approach is to monitor the same product ion as the unlabeled compound (m/z 289.1) or a shifted product ion if the fragmentation pattern allows.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Bictegravir Analysis

ParameterValueReference
Chromatography
ColumnKinetex EVO C18, 50 x 3.0 mm, 5 µm[1][2]
Mobile Phase80:20 Acetonitrile:Water with 0.1% Formic Acid[1][2]
Flow Rate0.250 mL/min[1]
Retention Time~0.92 min[1]
Mass Spectrometry
Ionization ModeESI Positive[1][2]
Precursor Ion (m/z)450.1[1][2]
Product Ion (m/z)289.1[1][2]

Table 2: Method Validation Summary for Bictegravir Quantification

ParameterResultReference
Linearity Range1–10,000 ng/mL[1][2]
Correlation Coefficient (r)≥0.9991[1][4]
Mean Extraction Recovery98.64%[1][2]
Intra-run Precision (%CV)1.12–4.44%[1][4]
Inter-run Precision (%CV)1.10–7.52%[1][4]
Intra-run Accuracy94.67–101.83%[1][4]
Inter-run Accuracy96.82–99.52%[1][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with This compound (200 µL) plasma->add_is vortex1 Vortex (5 min) add_is->vortex1 centrifuge1 Centrifuge (14,000 rpm, 5 min) vortex1->centrifuge1 supernatant1 Transfer Supernatant (50 µL) centrifuge1->supernatant1 dilute Add 50% Acetonitrile in Water (150 µL) supernatant1->dilute vortex2 Vortex & Centrifuge dilute->vortex2 injection Inject (2 µL) vortex2->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (Positive ESI) lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_mobile_phase Mobile Phase Issues cluster_instrument Instrument Issues start Poor this compound Signal ph_check Is Mobile Phase pH Acidic (e.g., 0.1% Formic Acid)? start->ph_check solvent_ratio Is Acetonitrile:Water Ratio Optimized? ph_check->solvent_ratio Yes no_change No Improvement ph_check->no_change No contaminants Are Solvents LC-MS Grade? solvent_ratio->contaminants Yes solvent_ratio->no_change No source_clean Is ESI Source Clean? contaminants->source_clean Yes contaminants->no_change No gas_flow Are Nebulizer and Drying Gas Flows Optimal? source_clean->gas_flow Yes source_clean->no_change No solution Signal Improved gas_flow->solution Yes gas_flow->no_change No

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Bictegravir Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Bictegravir, a potent integrase strand transfer inhibitor used in antiretroviral therapy. The focus is on a validated LC-MS/MS method utilizing a deuterated internal standard, Bictegravir-d5, as a surrogate for the requested Bictegravir-D4, and its comparison with alternative analytical techniques. While a specific method for this compound was not identified in the reviewed literature, the use of Bictegravir-d5 provides a highly analogous and scientifically sound approach for achieving accurate and precise quantification.

Method Comparison: Deuterated Internal Standard vs. Alternative Approaches

The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as Bictegravir-d5, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing.

However, alternative methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS with a non-isotopically labeled internal standard, offer viable options that may be more accessible in certain laboratory settings.

Quantitative Data Summary

The following tables summarize the key validation parameters for two distinct analytical approaches for Bictegravir quantification.

Table 1: LC-MS/MS Method using a Deuterated Internal Standard (Bictegravir-d5) [1][2]

Validation ParameterResult
Linearity Range20.0 - 20,000 ng/mL
Correlation Coefficient (r²)>0.994
Accuracy (%Bias)≤ ± 8.5%
Precision (%CV)≤ 11.4%
Lower Limit of Quantification (LLOQ)20.0 ng/mL

Table 2: Alternative Method - RP-HPLC with UV Detection [3][4]

Validation ParameterResult
Linearity Range25 - 125 µg/mL
Correlation Coefficient (r²)0.999
Accuracy (% Recovery)99.26% to 100.30%
Precision (%RSD)< 2%
Limit of Detection (LOD)2.7 µg/mL
Limit of Quantification (LOQ)8.78 µg/mL

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard (Bictegravir-d5)[1][2]

This method provides high sensitivity and selectivity for the quantification of Bictegravir in human plasma.

a. Sample Preparation:

  • To a 50 µL aliquot of human plasma, add an appropriate volume of the internal standard working solution (Bictegravir-d5).

  • Perform protein precipitation by adding acetonitrile (B52724).

  • Vortex mix the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with an appropriate solvent if necessary.

  • Inject the final extract into the LC-MS/MS system.

b. Chromatographic Conditions:

  • Column: Waters Atlantis T3 C18 (50 × 2.1 mm, 3 µm particle size)[1][2]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

c. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bictegravir: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • Bictegravir-d5: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) are optimized to achieve maximum signal intensity.

Alternative Method: RP-HPLC with UV Detection[3][4]

This method is a more widely available and cost-effective technique suitable for the analysis of bulk drug and pharmaceutical formulations.

a. Sample Preparation:

  • Accurately weigh and dissolve the Bictegravir sample in a suitable diluent (e.g., a mixture of methanol (B129727) and water).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter the samples through a 0.45 µm filter before injection.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for Bictegravir (e.g., 272 nm).

  • Column Temperature: Ambient or controlled.

Visualizing the Workflow and Comparison

To further clarify the experimental processes and their logical relationships, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS with Bictegravir-d5 cluster_hplc RP-HPLC with UV Detection p1 Plasma Sample (with Bictegravir-d5) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 p5 LC-MS/MS Analysis p4->p5 h1 Drug Substance/ Formulation h2 Dissolution in Diluent h1->h2 h3 Serial Dilutions h2->h3 h4 Filtration h3->h4 h5 HPLC-UV Analysis h4->h5

Figure 1: Comparative Experimental Workflows.

logical_comparison cluster_main Analytical Method for Bictegravir cluster_adv Key Advantages bictegravir Bictegravir Quantification lcms_d5 LC-MS/MS with Bictegravir-d5 bictegravir->lcms_d5 hplc_uv RP-HPLC with UV Detection bictegravir->hplc_uv lcms_other LC-MS/MS with Non-Isotopic IS bictegravir->lcms_other adv_lcms_d5 High Specificity Matrix Effect Compensation lcms_d5->adv_lcms_d5 adv_hplc_uv Cost-Effective Wide Availability hplc_uv->adv_hplc_uv adv_lcms_other Higher Throughput than HPLC lcms_other->adv_lcms_other

References

The Analytical Edge: Comparing Bictegravir-D4 with Alternative Internal Standards for Robust Bictegravir Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral agent Bictegravir (B606109), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Bictegravir-D4 against other commonly employed internal standards, supported by experimental data from published literature. The focus is on performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for bioanalytical quantification.

The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice due to their near-identical physicochemical properties to the analyte. This comparison will delve into the performance of this compound, a deuterated form of Bictegravir, and contrast it with other SIL and structurally analogous internal standards.

Performance Comparison of Internal Standards

The following table summarizes the performance of various analytical methods for Bictegravir quantification, highlighting the internal standard used and key validation parameters. This allows for a direct comparison of assay performance.

Internal StandardAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Recovery (%)Reference
This compound BictegravirNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Bictegravir-d5 Bictegravir20.020.0 - 20,000≤ 11.4≤ 11.4≤ ±8.5Not Specified[2][3]
Dolutegravir (DTG) Bictegravir11 - 10,0001.12 - 4.441.10 - 7.5294.67 - 101.8398.64[4]
Naproxen (NPX) Bictegravir22 - 500Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Note: "Not Specified" indicates that the specific data point was not available in the cited literature.

Discussion of Internal Standard Performance

This compound and Bictegravir-d5 (Stable Isotope-Labeled Internal Standards):

Stable isotope-labeled internal standards like this compound and Bictegravir-d5 are the preferred choice for quantitative bioanalysis of Bictegravir.[1][2][3] Their key advantage lies in their chemical and physical similarity to Bictegravir, ensuring they co-elute chromatographically and exhibit similar ionization efficiency. This close correspondence allows for effective correction of matrix effects and variations in sample preparation and instrument response. The use of Bictegravir-d5 in a validated LC-MS/MS method demonstrated excellent precision (inter-assay %CV ≤11.4) and accuracy (inter-assay %Bias ≤±8.5) over a wide linear range.[2][3] While specific performance data for this compound was not detailed in the available search results, its structural identity with Bictegravir suggests it would perform comparably to Bictegravir-d5.

Dolutegravir (DTG) (Structural Analog Internal Standard):

In instances where a stable isotope-labeled internal standard for Bictegravir is not available, a structural analog can be employed. Dolutegravir, another integrase inhibitor, has been successfully used as an internal standard for Bictegravir analysis.[4] A validated method using Dolutegravir as the IS reported a low LLOQ of 1 ng/mL, excellent precision (inter-assay %CV 1.10–7.52), and high accuracy (inter-assay accuracy 96.82–99.52%).[4] The mean extraction recovery for Bictegravir in this method was also high at 98.64%.[4] While structural analogs can be a viable alternative, it is crucial to ensure they do not suffer from differential matrix effects or have significantly different extraction recoveries compared to the analyte.

Naproxen (NPX) (Non-related Internal Standard):

In some multi-analyte methods, a compound structurally unrelated to the analytes of interest may be used as an internal standard. Naproxen was utilized as an internal standard in a method for the simultaneous determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide.[5] While this approach can be successful, it is generally considered less ideal than using a SIL or structural analog IS. This is because a structurally unrelated IS is less likely to effectively compensate for analyte-specific variations during sample processing and analysis.

Experimental Protocols

Below are summaries of the experimental methodologies from the cited literature, providing insight into the conditions under which the performance data was generated.

Method 1: Using Bictegravir-d5 as Internal Standard[2][3]
  • Sample Preparation: Protein precipitation. 30µL of human plasma was mixed with 270µL of methanol (B129727) containing Bictegravir-d5. The mixture was vortexed and centrifuged, and the supernatant was analyzed.

  • Chromatography: Reversed-phase chromatography on a Waters Atlantis T3 C18 column (50×2.1mm, 3um particle size).

  • Detection: Electrospray ionization in positive ion mode on an AB Sciex API-5000 triple quadrupole mass spectrometer.

Method 2: Using Dolutegravir (DTG) as Internal Standard[4]
  • Sample Preparation: Protein precipitation. 50 µL of plasma was precipitated with acetonitrile (B52724) containing Dolutegravir as the internal standard.

  • Chromatography: Isocratic separation on a Kinetex EVO C18 column (50 × 3.0 mm, 5 μm) with a mobile phase of 80:20 acetonitrile/water with 0.1% formic acid.

  • Detection: Electrospray ionization in positive multiple reaction monitoring mode. The m/z transitions were 450.1/289.1 for Bictegravir and 420.1/277.1 for Dolutegravir.

Method 3: Using Naproxen (NPX) as Internal Standard[5]
  • Sample Preparation: Protein precipitation. To 200µL of plasma containing the analytes and Naproxen, 1 mL of acetonitrile was added. The sample was vortexed and centrifuged, and the supernatant was collected for analysis.

  • Chromatography and Mass Spectrometry: Details of the LC-MS/MS system and conditions were not fully specified in the abstract.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the bioanalysis of Bictegravir using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Reversed-Phase) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: A generalized workflow for the quantitative analysis of Bictegravir in plasma.

Conclusion

Based on the available literature, stable isotope-labeled internal standards, such as this compound and Bictegravir-d5, represent the gold standard for the quantitative analysis of Bictegravir. Their ability to closely mimic the behavior of the analyte throughout the analytical process ensures the highest degree of accuracy and precision by effectively compensating for matrix effects and other sources of variability. While structural analogs like Dolutegravir can provide acceptable performance, they require careful validation to ensure they do not introduce bias. The use of structurally unrelated internal standards like Naproxen is generally less favorable due to the higher potential for dissimilar analytical behavior compared to the analyte. For researchers aiming for the most robust and reliable bioanalytical method for Bictegravir, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.

References

Cross-Validation of Bictegravir Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of bioanalytical methods for the quantification of Bictegravir (B606109) in human plasma, providing researchers, scientists, and drug development professionals with essential data to evaluate and select appropriate assay methodologies.

Comparative Analysis of Assay Performance

The performance of a bioanalytical method is determined by several key parameters. The following tables summarize the quantitative data from various published studies on Bictegravir assays, offering a comparative look at their linearity, accuracy, precision, and recovery.

Study (Laboratory) Linearity Range (ng/mL) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (ng/mL)
Study A[1][2]1 - 10,000≥ 0.99911
Study B[3]2 - 500Not explicitly stated2
Study C[4][5][6]20 - 20,000> 0.99420
Study D[7]10.70 - 8560 (total)Not explicitly stated10.70 (total)
Study E[8][9]25 - 125 (µg/mL)Not explicitly stated8.78 (µg/mL)

Table 1: Comparison of Linearity and LLOQ for Bictegravir Assays. This table presents the linear dynamic range and the lowest concentration that can be reliably quantified for each assay. A wider linear range allows for the analysis of a broader spectrum of sample concentrations without dilution.

Study (Laboratory) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Intra-Assay Accuracy (%Bias) Inter-Assay Accuracy (%Bias)
Study A[1]1.12 - 4.441.10 - 7.5294.67 - 101.8396.82 - 99.52
Study B[3]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Study C[4][5][6]≤ 11.4≤ 11.4≤ ±8.5≤ ±8.5
Study D[7]≤ 14.4≤ 14.4≤ 13.8≤ 13.8
Study E[8]Not explicitly statedNot explicitly stated99.26 - 100.30 (% Recovery)99.26 - 100.30 (% Recovery)

Table 2: Comparison of Precision and Accuracy for Bictegravir Assays. This table highlights the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). Lower %CV and %Bias indicate better performance.

Study (Laboratory) Extraction Method Mean Extraction Recovery (%) Recovery Precision (%CV)
Study A[1][2]Protein Precipitation98.642.91
Study B[3]Protein PrecipitationReproducibleNot explicitly stated
Study C[4]Protein PrecipitationNot explicitly statedNot explicitly stated
Study D[7]Protein Precipitation99.8 - 105.1≤ 14.4
Study E[8]Not explicitly stated99.26 - 100.30< 2

Table 3: Comparison of Sample Preparation and Extraction Recovery for Bictegravir Assays. This table details the method used to isolate Bictegravir from the plasma matrix and the efficiency of this process. High and consistent recovery is crucial for accurate quantification.

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the compared studies. While specific parameters may vary, the general workflow is consistent across the different laboratories.

Generalized Experimental Workflow

The diagram below illustrates a typical workflow for the quantification of Bictegravir in human plasma using LC-MS/MS.

Bictegravir Assay Workflow Generalized Workflow for Bictegravir Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Addition of Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Dilution centrifugation->supernatant_transfer injection Injection into LC-MS/MS supernatant_transfer->injection chromatographic_separation Chromatographic Separation (C18 Column) injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM Mode) chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: A generalized workflow for Bictegravir quantification in plasma.

Detailed Methodologies

1. Sample Preparation:

  • Matrix: Human plasma with K2 EDTA as an anticoagulant is commonly used.[10]

  • Internal Standard (IS): A stable isotope-labeled version of Bictegravir (e.g., Bictegravir-d5) or a structurally similar compound (e.g., Naproxen, Dolutegravir) is added to the plasma sample.[3][4] This is crucial for correcting for variability during sample processing and analysis.

  • Extraction Technique: Protein precipitation is the most frequently employed method for extracting Bictegravir from plasma.[1][3][4] This typically involves the addition of a solvent like acetonitrile (B52724) to the plasma sample, which denatures and precipitates the plasma proteins.[1][4] The sample is then centrifuged to pellet the precipitated proteins, and the clear supernatant containing the analyte and internal standard is collected for analysis.[1]

2. Liquid Chromatography:

  • Chromatographic Column: Reversed-phase C18 columns are consistently used for the separation of Bictegravir from other plasma components.[1][3][4]

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile) and an aqueous solution (often water with a small percentage of formic acid) is used as the mobile phase.[1][3] The formic acid helps to improve the peak shape and ionization efficiency.

  • Elution: Isocratic elution, where the composition of the mobile phase remains constant throughout the run, is a common approach.[1][3]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard method for ionizing Bictegravir.[1][3][4]

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[1][3][4] This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both Bictegravir and its internal standard. For Bictegravir, a common transition is m/z 450.1 → 289.1.[1][3]

4. Data Analysis:

  • Quantification: The concentration of Bictegravir in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The calibration curve is generated by analyzing a series of plasma samples with known concentrations of Bictegravir.[1]

Conclusion

The reviewed LC-MS/MS methods for the quantification of Bictegravir in human plasma demonstrate good performance in terms of linearity, accuracy, precision, and recovery. While the specific parameters and performance characteristics may differ slightly between laboratories, the overall methodologies are consistent and robust. The data presented in this guide can aid researchers in selecting or developing a suitable assay for their specific needs, ensuring the generation of high-quality data for pharmacokinetic and clinical studies. The use of a validated bioanalytical method is paramount for the reliable assessment of drug exposure and its relationship to efficacy and safety.

References

Precision in Bictegravir Quantification: A Comparative Analysis of LC-MS/MS Methods Utilizing a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Bictegravir (B606109) (BIC) is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative analysis of published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods that employ a deuterated internal standard, offering a robust approach to mitigate matrix effects and improve analytical accuracy.

The use of a stable isotope-labeled internal standard, such as Bictegravir-d5 (BIC-d5), is a widely accepted strategy in bioanalytical method development. This approach ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, leading to more reliable and reproducible quantification. This guide synthesizes data from multiple studies to present a clear comparison of method performance and detailed experimental protocols.

Comparative Analysis of Method Performance

The following table summarizes the key performance characteristics of various validated LC-MS/MS methods for the quantification of Bictegravir in human plasma using a deuterated internal standard. The data highlights the high sensitivity, accuracy, and precision achievable with these methods.

ParameterMethod 1Method 2Method 3
Internal Standard Bictegravir-d5 (BIC-d5)Bictegravir-d5 (BIC-d5)Not Specified, but a deuterated standard is implied
Linearity Range (ng/mL) 20.0 - 20,0001 - 10,00030 - 9000
Correlation Coefficient (r²) >0.994≥0.9991Not Specified
Intra-assay Precision (%CV) ≤11.40.05 - 4.572.6 - 11
Inter-assay Precision (%CV) ≤11.4Not Specified3.0 - 11.2
Accuracy (%Bias or %Recovery) ≤±8.595.07 - 104.7094.7 - 107.5
Mean Extraction Recovery (%) Not Specified98.64Not Specified
Matrix Human PlasmaHuman PlasmaHuman Plasma
Primary Reference [1][2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. The following sections outline the typical experimental procedures employed for Bictegravir quantification.

Sample Preparation

A simple and efficient protein precipitation method is commonly used for plasma sample preparation.

  • To a 30-50 µL aliquot of human plasma, add a volume of organic solvent (e.g., methanol (B129727) or acetonitrile) containing the deuterated internal standard (e.g., BIC-d5).

  • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase column with a gradient or isocratic elution.

  • Column: A C18 column is frequently used for separation.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is a common mobile phase.

  • Flow Rate: The flow rate is optimized for the specific column and separation conditions.

  • Run Time: The total run time for each sample is typically short, often under 3 minutes.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is the standard for detection and quantification.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Bictegravir (BIC): m/z 450.1 → 289.1

    • Bictegravir-d5 (BIC-d5): The specific transition for the deuterated standard is monitored.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of using a deuterated internal standard for accurate quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with Deuterated IS Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Quantify Quantification MS->Quantify

Caption: A generalized workflow for the quantification of Bictegravir in plasma samples.

logical_relationship Analyte Bictegravir (Analyte) Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Ratio Analyte/IS Ratio Analyte->Ratio IS Deuterated Standard (IS) IS->Matrix IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The role of a deuterated internal standard in mitigating matrix effects for accurate quantification.

References

Quantitative Analysis of Bictegravir: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bictegravir (B606109) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of various analytical methods for the determination of Bictegravir, with a focus on linearity and the range of detection. We will explore methods utilizing an isotopically labeled internal standard, such as Bictegravir-D4, and compare them with alternative approaches.

Comparison of Analytical Methods

The selection of an appropriate analytical method for Bictegravir quantification depends on several factors, including the required sensitivity, the matrix of the sample (e.g., human plasma, pharmaceutical formulations), and the available instrumentation. The two most prominent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices. The use of a stable isotopically labeled internal standard, such as Bictegravir-d5 (a close analog to this compound), is a common practice in LC-MS/MS assays to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

HPLC methods, while typically less sensitive than LC-MS/MS, are robust and widely accessible, making them suitable for the analysis of pharmaceutical dosage forms where the concentration of Bictegravir is significantly higher.[2][3][4][5]

The following table summarizes the linearity and range of detection for various published methods for Bictegravir quantification.

MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)
LC-MS/MSDolutegravir (DTG)Human Plasma1 - 10,000 ng/mL≥0.9991
LC-MS/MSBictegravir-d5Human Plasma20 - 20,000 ng/mL>0.994
LC-MS/MSNaproxen (NPX)Human Plasma2 - 500 ng/mL>0.99
UHPLC-MS/MSNot SpecifiedHuman Plasma30 - 9000 ng/mLNot Specified
RP-HPLCNot ApplicablePharmaceutical Dosage Form25 - 125 µg/mL>0.999
RP-HPLCNot ApplicablePharmaceutical Dosage Form12.5 - 75 µg/mL>0.999
RP-HPLCNot ApplicablePharmaceutical Dosage Form5 - 30 µg/mLNot Specified

Experimental Protocols

LC-MS/MS Method for Bictegravir in Human Plasma with an Internal Standard

This protocol is a representative example of a validated method for the quantification of Bictegravir in human plasma using an internal standard.[6][7][8]

Sample Preparation:

  • A 50 µL aliquot of human plasma is mixed with an internal standard solution (e.g., Bictegravir-d5 or a suitable analog like Dolutegravir).[6][7]

  • Protein precipitation is performed by adding acetonitrile (B52724).[6][7]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[6]

  • The clear supernatant is collected for analysis.[6]

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, 50 × 3.0 mm, 5 μm) is commonly used.[6][7]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 80:20 acetonitrile:water with 0.1% formic acid) is typical.[6][7]

  • Flow Rate: A constant flow rate is maintained.

  • Injection Volume: A small volume of the prepared sample (e.g., 2 µL) is injected into the LC system.[6]

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Bictegravir: m/z 450.1 → 289.1[6][9][10]

    • Internal Standard (example: Dolutegravir): m/z 420.1 → 277.1[6]

RP-HPLC Method for Bictegravir in Pharmaceutical Formulations

This protocol outlines a typical RP-HPLC method for the simultaneous estimation of Bictegravir and other antiretroviral drugs in a combined dosage form.[2][4]

Sample Preparation:

  • Tablets are accurately weighed and crushed into a fine powder.

  • A portion of the powder equivalent to a specific amount of Bictegravir is dissolved in a suitable solvent (e.g., a mixture of buffer and methanol).[2][4]

  • The solution is sonicated to ensure complete dissolution and then diluted to the desired concentration within the calibration range.[11]

  • The final solution is filtered through a 0.45 µm filter before injection.[11]

Chromatographic Conditions:

  • Column: An octadecylsilyl (C18) column (e.g., Inertsil ODS C18, 4.6×250 mm, 5 µm) is frequently used.[2][4]

  • Mobile Phase: A mixture of a buffer (e.g., 0.2% triethylamine (B128534) buffer) and an organic solvent like methanol (B129727) in a specific ratio (e.g., 40:60 v/v) is used.[2][4]

  • Flow Rate: A typical flow rate is around 1.0 - 1.2 mL/min.[4]

  • Detection Wavelength: UV detection is performed at a wavelength where Bictegravir shows maximum absorbance, typically around 260 nm.[2][4][12]

  • Injection Volume: A fixed volume (e.g., 20 µL) is injected.[2][4]

Experimental Workflow for Bictegravir Quantification using LC-MS/MS with an Internal Standard

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Bictegravir / IS) ms->ratio curve Calibration Curve ratio->curve quant Quantify Bictegravir Concentration curve->quant

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Bictegravir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Bictegravir (B606109) (BIC), a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1][2][3] The specificity and selectivity of the analytical method are paramount to ensure that the measurement is not affected by interference from endogenous components or other drugs. This guide provides a comparative overview of commonly employed analytical methods for Bictegravir, focusing on their specificity and selectivity, supported by experimental data.

Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the determination of Bictegravir.[4][5] While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity.[5]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods for Bictegravir, with a focus on parameters that define specificity and selectivity.

Parameter Method 1: RP-HPLC-UV Method 2: RP-HPLC-UV Method 3: LC-MS/MS Method 4: LC-MS/MS
Matrix Human PlasmaBulk and Pharmaceutical FormulationHuman PlasmaHuman Plasma
Linearity Range 0.10 - 10.0 mcg/mL[6]25 - 125 µg/mL[7]2 - 500 ng/mL[1]1 - 10,000 ng/mL[2]
Limit of Quantification (LOQ) 0.10 mcg/mL[6]8.78 µg/mL[7][8]2 ng/mL[1]1 ng/mL[2]
Limit of Detection (LOD) Not Reported2.7 µg/mL[7][8]Not ReportedNot Reported
Recovery (%) 80.00 - 88.09[6]99.26 - 100.30[7][8]Not Reported98.64[2]
Specificity Assessment No interference from endogenous plasma components observed.[6]No interference from excipients in the formulation.[8]Assessed using blank plasma; no interfering peaks at the retention time of the analyte and internal standard.[1]High specificity achieved through MRM transitions.[2]
Selectivity Assessment The method proved to be selective for the determination of the drugs.[7]The method was found to be selective.[1]Not explicitly stated, but implied by the use of MS/MS.Implied by successful validation as per FDA guidelines.[2]
Internal Standard (IS) Triamcinolone (B434) acetonide[6]Not applicableNaproxen[1]Stable isotopically labeled BIC[9]
Reference [6][7][8][1][2][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for specificity and selectivity determination for the cited methods.

Method 1: RP-HPLC-UV for Bictegravir in Human Plasma
  • Specificity Determination: The specificity of the method was evaluated by analyzing blank human plasma samples from multiple sources. The chromatograms of the blank plasma were compared with those of plasma samples spiked with Bictegravir and the internal standard (IS), triamcinolone acetonide. The absence of any interfering peaks at the retention times of Bictegravir and the IS indicated the specificity of the method.[6]

Method 2: RP-HPLC-UV for Simultaneous Estimation in Bulk and Pharmaceutical Dosage Form
  • Specificity Determination: To assess specificity, a blank solution (mobile phase) and a placebo solution (containing all excipients except the active pharmaceutical ingredients) were injected into the chromatograph. The resulting chromatograms were examined for any peaks that might interfere with the analysis of Bictegravir, Emtricitabine, and Tenofovir Alafenamide. The absence of such peaks confirmed the method's specificity.[8]

  • Forced Degradation Studies: To further demonstrate specificity and stability-indicating properties, the drug product was subjected to stress conditions (acid, base, oxidation, thermal, and photolytic degradation). The chromatograms of the degraded samples were analyzed to ensure that the degradation products did not interfere with the quantification of the parent drug.[10]

Method 3: LC-MS/MS for Simultaneous Determination in Human Plasma
  • Selectivity Determination: The selectivity of this method was established by analyzing blank plasma samples from different donors. These were screened for any endogenous interferences at the retention times of Bictegravir, Emtricitabine, Tenofovir Alafenamide, and the internal standard, Naproxen. The absence of significant peaks in the blank samples confirmed the method's selectivity.[1]

Method 4: LC-MS/MS for Quantification in Human Plasma
  • Specificity and Selectivity: In LC-MS/MS methods, specificity and selectivity are inherently high due to the use of Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte (Bictegravir) and its stable isotopically labeled internal standard.[2][9] This highly selective detection method minimizes the likelihood of interference from other compounds in the matrix. The validation process, following FDA guidelines, would have included the analysis of blank plasma to confirm the absence of interfering signals at the specific MRM transitions.[2][3]

Mandatory Visualization

The following diagram illustrates a generalized workflow for assessing the specificity and selectivity of an analytical method for Bictegravir.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation cluster_result Result Blank Blank Matrix (e.g., Plasma, Placebo) HPLC_UV RP-HPLC-UV Analysis Blank->HPLC_UV LCMS LC-MS/MS Analysis Blank->LCMS Spiked Matrix Spiked with Bictegravir & IS Spiked->HPLC_UV Spiked->LCMS Degraded Forced Degradation Sample (for stability-indicating methods) Degraded->HPLC_UV Chromatogram Compare Chromatograms/ Mass Spectra HPLC_UV->Chromatogram LCMS->Chromatogram Interference Check for Interfering Peaks at Retention Time of Analyte/IS Chromatogram->Interference Specific Method is Specific & Selective Interference->Specific No Interference NotSpecific Method is Not Specific/ Selective Interference->NotSpecific Interference Detected

Caption: Workflow for Specificity and Selectivity Assessment.

Conclusion

Both RP-HPLC-UV and LC-MS/MS methods have been successfully validated for the determination of Bictegravir, demonstrating adequate specificity and selectivity for their intended applications. The choice of method depends on the required sensitivity and the complexity of the sample matrix. For therapeutic drug monitoring and bioequivalence studies in complex biological matrices like plasma, the superior selectivity and sensitivity of LC-MS/MS make it the method of choice. For routine quality control of bulk drug and pharmaceutical formulations, a well-validated RP-HPLC-UV method can be a reliable and cost-effective alternative. The experimental protocols outlined provide a foundation for researchers to design and validate their own analytical methods for Bictegravir.

References

Robustness of LC-MS/MS Methods for Bictegravir Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative overview of the robustness of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Bictegravir (B606109), a key antiretroviral drug. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring the consistency and reliability of results.

This document summarizes key performance characteristics of published LC-MS/MS methods for Bictegravir analysis, with a focus on parameters that underscore their robustness. While direct comparative robustness studies are not extensively published, the validation data presented in various studies provide strong indicators of the reliability of these methods.

Comparative Analysis of LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions, along with the validation parameters, of several published LC-MS/MS methods for the quantification of Bictegravir in human plasma. These parameters collectively contribute to the overall performance and robustness of the analytical method.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Kinetex EVO C18, 50 x 3.0 mm, 5 µm[1][2]Zorbax XDB C18, 50 x 2.1 mm, 5 µm[3]Waters Atlantis T3 C18, 50 x 2.1 mm, 3 µm[4][5]
Mobile Phase 80:20 Acetonitrile (B52724):Water with 0.1% Formic Acid (Isocratic)70:30 Acetonitrile:0.1% Formic Acid in Water (Isocratic)Gradient Elution (Details not specified in abstract)
Flow Rate 0.250 mL/min0.15 mL/minNot specified in abstract
Run Time 2 min3 minNot specified in abstract
Injection Volume 2 µL10 µLNot specified in abstract

Table 2: Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3
Mass Spectrometer AB Sciex API 5500 Q TrapTriple Quadrupole Mass SpectrometerAB Sciex API-5000 Triple Quadrupole
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition m/z 450.1 → 289.1m/z 450.1 → 289.1Not specified in abstract
Internal Standard Dolutegravir (DTG)Naproxen (NPX)Bictegravir-d5
IS Transition m/z 420.1 → 277.1m/z 231.12 → 184.82Not specified in abstract

Table 3: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 1 - 10,000 ng/mL2 - 500 ng/mL20 - 20,000 ng/mL
Correlation Coefficient (r²) ≥0.9991Not specified>0.994
Precision (%CV) 0.05 - 4.57%Not specified≤11.4% (Inter-assay)
Accuracy (%) 95.07 - 104.70%Not specified≤±8.5% (Inter-assay %Bias)
Extraction Recovery 98.64%ReproducibleNot specified
Stability Stable for 48h (benchtop), 62 days (-80°C), 49h (post-processing)Not specifiedNot specified in abstract

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental results. Below are generalized protocols for sample preparation and chromatographic/mass spectrometric analysis based on the reviewed literature.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Bictegravir from human plasma is protein precipitation.

  • To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 150-200 µL of acetonitrile containing the internal standard (e.g., Dolutegravir or Bictegravir-d5).

  • Vortex the mixture for 1-5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • The sample is then ready for injection into the LC-MS/MS system. In some methods, the supernatant is further diluted with a water/acetonitrile mixture before injection.

Chromatographic and Mass Spectrometric Analysis
  • Liquid Chromatography: The prepared sample is injected into a reverse-phase C18 column. An isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with a formic acid modifier, is used to separate Bictegravir from other plasma components.

  • Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer. Ionization is typically achieved using an electrospray ionization (ESI) source in the positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where the precursor ion of Bictegravir (m/z 450.1) and a specific product ion (m/z 289.1) are monitored.

Robustness Testing Workflow

A systematic approach to robustness testing is essential to evaluate the reliability of an analytical method. The following diagram illustrates a typical workflow for the robustness testing of an LC-MS/MS method.

Robustness_Testing_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase cluster_Conclusion Conclusion Define Define Robustness Parameters (e.g., Mobile Phase Composition, Flow Rate, pH, Column Temperature) Set_Variations Set Deliberate Variation Ranges (e.g., ±5% Flow Rate, ±0.2 pH units) Define->Set_Variations Prepare_Samples Prepare QC Samples (Low, Medium, High Concentrations) Set_Variations->Prepare_Samples Analyze_Nominal Analyze Samples with Nominal Method Parameters Prepare_Samples->Analyze_Nominal Analyze_Varied Analyze Samples with Varied Method Parameters Prepare_Samples->Analyze_Varied Calculate_Deviation Calculate % Deviation of Results from Nominal Conditions Analyze_Nominal->Calculate_Deviation Analyze_Varied->Calculate_Deviation Assess_Impact Assess Impact on Peak Area, Retention Time, S/N Ratio Calculate_Deviation->Assess_Impact Determine_Acceptance Compare Results Against Pre-defined Acceptance Criteria Assess_Impact->Determine_Acceptance Report Report Findings and Define Method Control Strategies Determine_Acceptance->Report

Caption: Workflow for LC-MS/MS Method Robustness Testing.

Forced Degradation Studies

Forced degradation studies are a crucial aspect of method validation and contribute to understanding a method's robustness and specificity. These studies involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. A robust LC-MS/MS method should be able to separate and quantify the parent drug in the presence of its degradation products.

One study conducted a forced degradation of Bictegravir under hydrolytic (acid, base, and neutral) conditions, which led to the formation of six degradation products. The ability of an LC-MS/MS method to distinguish Bictegravir from these potential degradants is a key indicator of its specificity and robustness in real-world sample analysis.

Alternative Analytical Methods

While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods for Bictegravir quantification exist. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a more accessible alternative, though it generally has higher limits of quantification compared to LC-MS/MS. The choice of method often depends on the specific requirements of the study, such as the required sensitivity and the available instrumentation.

References

Precision in Antiretroviral Bioanalysis: A Comparative Guide to Inter-day and Intra-day Variability of Bictegravir and Other Key HIV Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of antiretroviral drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. This guide provides an objective comparison of the inter-day and intra-day variability in the measurement of Bictegravir, a potent integrase strand transfer inhibitor (INSTI), against other commonly prescribed antiretroviral agents: Dolutegravir, Darunavir, Tenofovir Alafenamide, and Emtricitabine. The data presented is supported by detailed experimental protocols from published analytical method validation studies.

Comparative Analysis of Measurement Precision

The variability of an analytical method is a critical parameter, with lower coefficients of variation (CV%) indicating higher precision. The following table summarizes the inter-day and intra-day variability for Bictegravir and its comparators as reported in various liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation studies. It is important to note that these values are derived from different studies and direct comparison should be approached with consideration of the varying experimental conditions.

Antiretroviral DrugMatrixAnalytical MethodInter-Day Variability (CV%)Intra-Day Variability (CV%)
Bictegravir Human PlasmaLC-MS/MS< 15.0%[1]< 15.0%[1]
Human PlasmaLC-MS/MS0.05% - 4.57% (for calibration standards)Not explicitly stated
Dolutegravir Human PlasmaLC-MS/MS≤ 9.1%≤ 6.5%
Human HairLC-MS/MS≤ 10.3%Not explicitly stated
Darunavir Human PlasmaUPLC-MS/MS< 15.0%[2]< 15.0%[2]
Human PlasmaLC-MS/MSIntraindividual CV: 58.4%Not explicitly stated
Tenofovir Alafenamide Human PlasmaLC-MS/MS< 12.0%< 12.0%
Human PlasmaUPLC-MS/MSInter-batch CV: 2.7% - 4.4%Intra-batch CV: 1.7% - 5.1%
Emtricitabine Human PlasmaLC-MS/MS< 12.0%< 12.0%
Seminal PlasmaLC-MS/MS< 9.37%< 10.88%

Experimental Protocols: A Closer Look at Methodology

The precise and accurate quantification of antiretroviral drugs relies on robust and well-defined experimental protocols. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A generalized workflow is outlined below, with specific examples for Bictegravir analysis.

General Experimental Workflow for Antiretroviral Quantification

Experimental Workflow for Antiretroviral Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Spiking Extraction Protein Precipitation or Solid Phase Extraction InternalStandard->Extraction Extraction Chromatography Chromatographic Separation (e.g., C18 column) Extraction->Chromatography Injection Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassDetection Tandem Mass Spectrometry (MRM mode) Ionization->MassDetection Quantification Quantification using Calibration Curve MassDetection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Figure 1: Generalized workflow for antiretroviral drug quantification.

Detailed Protocol for Bictegravir Quantification in Human Plasma

A representative method for the quantification of Bictegravir in human plasma involves the following key steps:

  • Sample Preparation:

    • A small volume of human plasma (e.g., 50 µL) is used.

    • An internal standard (e.g., a stable isotope-labeled version of Bictegravir) is added to the plasma sample.

    • Protein precipitation is performed by adding a solvent like acetonitrile (B52724). This step removes larger protein molecules that can interfere with the analysis.

    • The sample is then vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the drug.

  • Chromatographic Separation:

    • The clear supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

    • Separation is typically achieved on a reverse-phase column (e.g., C18).

    • A mobile phase, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution with an additive (like formic acid), is used to elute the drug from the column.

  • Mass Spectrometric Detection:

    • The eluate from the chromatography column is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) in the positive ion mode is commonly used to generate charged molecules of Bictegravir and the internal standard.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification and Validation:

    • A calibration curve is generated by analyzing samples with known concentrations of Bictegravir.

    • The concentration of Bictegravir in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

    • The method is validated according to regulatory guidelines (e.g., FDA) to ensure its accuracy, precision (inter-day and intra-day variability), selectivity, and stability.

Signaling Pathway and Logical Relationships

The accurate measurement of drug variability is a critical input for pharmacokinetic and pharmacodynamic (PK/PD) modeling, which in turn informs dosing strategies and drug development decisions.

PK_PD_Relationship cluster_analytical Analytical Measurement cluster_pkpd Pharmacokinetic/Pharmacodynamic Modeling cluster_clinical Clinical Application Variability Inter-day & Intra-day Variability (CV%) Concentration Accurate Drug Concentration Measurement Variability->Concentration Impacts Precision PK_Model Pharmacokinetic (PK) Model Concentration->PK_Model Input Data PD_Model Pharmacodynamic (PD) Model PK_Model->PD_Model Links Exposure to Effect Dosing Optimized Dosing Regimen PD_Model->Dosing Informs Efficacy Therapeutic Efficacy & Safety Dosing->Efficacy Determines

Figure 2: Impact of analytical variability on clinical outcomes.

References

comparative analysis of different extraction methods for Bictegravir

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bictegravir Extraction Methodologies

For researchers, scientists, and drug development professionals, the accurate quantification of Bictegravir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The choice of extraction method significantly impacts the reliability, sensitivity, and efficiency of the subsequent analysis. This guide provides a , supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Comparative Analysis of Extraction Methods

The primary methods for extracting Bictegravir from biological fluids, predominantly human plasma, are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] Each method offers distinct advantages and disadvantages in terms of recovery, cleanliness of the extract, and procedural complexity.

Data Summary

The following table summarizes the performance of various extraction methods for Bictegravir based on published literature. The primary analytical technique used for quantification following extraction is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Extraction Method Biological Matrix Key Parameters & Reagents Recovery (%) Linearity Range (ng/mL) Precision (%RSD) Reference
Protein Precipitation Human PlasmaPrecipitant: Acetonitrile (B52724)>90%0.5 - 20.0 µg/mL (as BIC)<15%[3][4]
Protein Precipitation Human PlasmaPrecipitant: Methanol (B129727)Reproducible2 - 500 ng/mLNot specified[5]
RP-HPLC Method Pharmaceutical Dosage FormMobile Phase: 0.2% triethylamine (B128534) buffer and methanol (40:60 v/v)99.26% - 100.30%25 - 125 µg/mL<2%
RP-HPLC Method Bulk and Pharmaceutical Dosage FormMobile Phase: Buffer (0.1% orthophosphoric acid) and acetonitrile (50:50 v/v)100.65%12.5 - 75 µg/mL0.8%

Protein Precipitation: This is the most frequently reported method for Bictegravir extraction from plasma. It is a simple and rapid technique involving the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into the analytical instrument or further processed.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method can provide cleaner extracts than protein precipitation by removing a wider range of interfering substances.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively adsorb the analyte from the liquid sample, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE is known for yielding very clean extracts and allowing for sample concentration, which can enhance sensitivity.

Experimental Protocols

Below are detailed methodologies for the key extraction experiments cited in the literature.

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is adapted from a method for the simultaneous quantification of Bictegravir and Emtricitabine in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard.

2. Protein Precipitation:

  • Add 300 µL of acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

3. Centrifugation:

  • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

4. Supernatant Collection:

  • Carefully transfer the supernatant to a clean tube.

5. Analysis:

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation using Methanol

This protocol was developed for the simultaneous determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in human plasma.

1. Sample Preparation:

  • Take 950 µL of human plasma and add the analyte sample.

2. Precipitation and Extraction:

  • Add a suitable volume of methanol as the precipitating agent.

  • Vortex the sample to ensure complete precipitation.

3. Centrifugation and Filtration:

  • Centrifuge the sample to pellet the precipitated proteins.

  • Filter the supernatant to remove any remaining particulate matter.

4. Analysis:

  • The resulting clear solution is then analyzed by LC-MS/MS.

Visualizations

Workflow for Bictegravir Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of Bictegravir from a biological matrix followed by instrumental analysis.

cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Method 1 lle Liquid-Liquid Extraction start->lle Method 2 spe Solid-Phase Extraction start->spe Method 3 centrifuge Centrifugation/ Separation ppt->centrifuge lle->centrifuge spe->centrifuge extract Analyte Extract centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition & Processing lcms->data

Caption: General workflow for Bictegravir extraction and analysis.

Mechanism of Action: HIV Integrase Inhibition

Bictegravir is an integrase strand transfer inhibitor (INSTI). It blocks the catalytic activity of HIV integrase, an enzyme essential for the replication of HIV. The diagram below illustrates this mechanism.

cluster_virus HIV Replication Cycle cluster_host Host Cell viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integrase HIV Integrase viral_dna->integrase rt Reverse Transcriptase integration Integration into Host Genome integrase->integration Strand Transfer no_integration Integration Blocked integrase->no_integration host_dna Host Cell DNA integration->host_dna bictegravir Bictegravir (INSTI) bictegravir->integrase Inhibits

Caption: Inhibition of HIV integrase by Bictegravir.

Conclusion

The choice of extraction method for Bictegravir depends on the specific requirements of the study. Protein precipitation is a rapid and simple method suitable for high-throughput analysis, demonstrating good recovery and reproducibility. For applications requiring higher sensitivity and cleaner extracts, liquid-liquid extraction or solid-phase extraction should be considered, although they involve more complex and time-consuming procedures. The validation parameters presented in the comparative table can guide researchers in selecting the most appropriate method to achieve reliable and accurate quantification of Bictegravir in their specific biological matrix.

References

Performance Evaluation of LC Columns for Bictegravir Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Liquid Chromatography (LC) columns for the separation of Bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The selection of an appropriate LC column is critical for achieving accurate and reliable quantification of Bictegravir in pharmaceutical dosage forms and biological matrices. This document summarizes experimental data from various studies to aid in the selection of the most suitable column for your analytical needs.

Comparative Analysis of Chromatographic Performance

The following tables summarize the performance of different C18 reversed-phase columns used for the separation of Bictegravir. The data presented is compiled from several validated HPLC and UPLC-MS/MS methods.

Column Brand & TypeDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Tailing FactorTheoretical PlatesResolution
Inertsil ODS C184.6 x 250, 50.2% Triethylamine (B128534) Buffer:Methanol (B129727) (40:60 v/v)1.25.998<2>2000>2
Kromasil C184.6 x 250, 50.01N KH2PO4 Buffer:Acetonitrile (B52724) (60:40 v/v)1.02.9---
ProntoSIL Hypersorb ODS C18-0.1 M Sodium Perchlorate (B79767):Methanol (65:35 v/v), pH 4.81.04.60.714246-
Kinetex EVO C183.0 x 50, 50.1% Formic Acid in Acetonitrile:Water (80:20 v/v)0.2500.92---
Acquity HSS C182.1 x 50, 1.8Acetonitrile:0.1% Formic Acid (80:20 v/v)0.2----
Luna Omega Polar C18-------

Note: A hyphen (-) indicates that the data was not specified in the cited source.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: Inertsil ODS C18[1][2][3]
  • Column: Inertsil octadecylsilica (ODS) C18 (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.2% triethylamine buffer and methanol in a 40:60 (v/v) ratio. The pH of the buffer was adjusted to 3.5 with dilute formic acid.[2]

  • Flow Rate: 1.2 mL/min.

  • Detection: Photodiode Array (PDA) detector at 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Not specified.

Method 2: Kromasil C18
  • Column: Kromasil C18 (250 x 4.6mm, 5µ).

  • Mobile Phase: A mixture of 0.01N KH2PO4 Buffer and Acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 272 nm.

  • Injection Volume: Not specified.

  • Column Temperature: 30°C.

Method 3: ProntoSIL Hypersorb ODS C18
  • Column: ProntoSIL Hypersorb ODS C18.

  • Mobile Phase: A mixture of 0.1 M sodium perchlorate and methanol in a 65:35 (v/v) ratio, with the pH adjusted to 4.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 258 nm.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Method 4: Kinetex EVO C18
  • Column: Kinetex EVO C18 (50 x 3.0 mm, 5 μm).

  • Mobile Phase: An isocratic mobile phase containing 80:20 acetonitrile–water with 0.1% formic acid.

  • Flow Rate: 0.250 mL/min.

  • Detection: Mass spectrometer operated in ESI positive multiple reaction monitoring mode.

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

Method 5: Acquity HSS C18
  • Column: Acquity HSS C18 (50 x 2.1mm, 1.8 µ).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in an 80:20 ratio.

  • Flow Rate: 0.2 mL/min.

  • Detection: PDA detector at 281 nm.

  • Injection Volume: Not specified.

  • Column Temperature: Room temperature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the performance evaluation of LC columns for Bictegravir separation.

LC Column Performance Evaluation Workflow cluster_Preparation Preparation Phase cluster_Analysis Analytical Phase cluster_Evaluation Evaluation Phase Standard_Prep Standard & Sample Preparation Column_Equilibration Column Equilibration Standard_Prep->Column_Equilibration Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Column_Equilibration System_Suitability System Suitability Testing Column_Equilibration->System_Suitability Sample_Injection Sample Injection System_Suitability->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Performance_Calculation Performance Parameter Calculation Peak_Integration->Performance_Calculation Comparison Comparative Analysis Performance_Calculation->Comparison

References

Safety Operating Guide

Safe Disposal of Bictegravir-D4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the proper handling and disposal of Bictegravir-D4, ensuring laboratory safety and regulatory compliance.

This compound, a deuterated analog of the antiviral agent Bictegravir, is utilized in research and development for analytical purposes.[1] Adherence to stringent disposal protocols is crucial to mitigate potential environmental hazards and ensure the safety of laboratory personnel. This guide provides a procedural framework for the safe disposal of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling.

PropertyValue
Molecular Formula C₂₁D₄H₁₄F₃N₃O₅
Molecular Weight 453.405 g/mol [2]
Appearance White to pale yellow solid[3][4]
Solubility Sparingly soluble in DMSO and DMF[3]
Storage Recommended long-term at -18°C in a dry place[3]

Hazard Identification and Safety Precautions

This compound is classified as a pharmaceutical-related compound of unknown potency.[5] While comprehensive toxicological properties have not been fully investigated, it is known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][6]

Personal Protective Equipment (PPE): To ensure safety, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory.[5]

  • Eye Protection: Tightly fitting safety goggles or glasses with side-shields.[5]

  • Protective Clothing: A laboratory coat or other impervious clothing should be worn.[6]

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, suitable respiratory equipment should be used.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations.[3] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[3]

  • Segregation: All waste containing this compound, including contaminated labware (e.g., vials, pipette tips) and PPE, must be segregated from general laboratory waste.

  • Containment: Collect the segregated waste in a clearly labeled, sealed, and appropriate hazardous waste container to prevent leaks or spills.

  • Professional Disposal: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[5]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

Important Note: Do not dispose of this compound down the drain or in the general trash unless following specific institutional or regulatory guidelines for decontaminated materials.[7][8] For trace amounts, some general guidelines for non-flushable medicines suggest mixing the substance with an unappealing material like coffee grounds or cat litter before placing it in a sealed container in the trash.[7] However, for a laboratory setting, disposal as hazardous chemical waste is the standard and recommended procedure.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

BictegravirD4_Disposal_Workflow Start Start: this compound Waste Generated Assess Assess Waste Type (e.g., solid, liquid, contaminated PPE) Start->Assess Segregate Segregate as Hazardous Waste Assess->Segregate Contain Place in Labeled, Sealed Hazardous Waste Container Segregate->Contain Store Store Securely for Pickup Contain->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for Pickup by Licensed Waste Contractor EHS->Pickup End End: Proper Disposal Complete Pickup->End

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Bictegravir-D4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Bictegravir-D4, a deuterated analog of the potent HIV-1 integrase inhibitor, Bictegravir. By adhering to these procedural steps, laboratories can mitigate risks and ensure the well-being of their personnel.

While Bictegravir has demonstrated low acute toxicity, it is classified as a potent pharmaceutical compound. Therefore, handling it, and its deuterated form, requires stringent safety protocols to minimize exposure. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this compound safely.

Chemical and Physical Properties of this compound

For easy reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₁₄D₄F₃N₃O₅
Molecular Weight 453.4 g/mol
Appearance White to pale yellow solid
Purity Typically ≥97%
Storage Temperature -18°C in a dry place away from direct sunlight[1]

Operational Plan: Step-by-Step Handling of this compound

Adherence to a strict operational protocol is crucial when working with potent compounds like this compound. The following step-by-step guide details the process from preparation to post-handling procedures.

Preparation and Engineering Controls:
  • Designated Area: All work with this compound should be conducted in a designated area with restricted access. This area should be clearly marked with appropriate hazard signs.

  • Ventilation: All handling of powdered this compound must occur within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. The airflow within the facility should be single-pass to prevent cross-contamination.[2]

  • Negative Pressure: The handling area should be maintained under negative pressure relative to adjacent rooms to prevent the escape of airborne particles.[3]

  • Decontamination: Ensure that a validated decontamination procedure is in place for all surfaces and equipment that come into contact with the compound.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for minimizing direct contact with this compound. The following PPE is mandatory:

  • Gloves: Wear two pairs of nitrile gloves, with the outer pair being changed regularly and immediately if contaminated.

  • Lab Coat: A disposable, back-closing lab coat or coveralls made of a low-linting material like Tyvek® is required.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Respiratory Protection: For operations that may generate dust or aerosols, a powered air-purifying respirator (PAPR) is recommended.[5] For lower-risk activities within a fume hood, a properly fitted N95 respirator may be sufficient, but a risk assessment should be conducted.

Weighing and Solution Preparation:
  • Weighing: Weighing of powdered this compound must be performed in a ventilated balance enclosure. Use dedicated, labeled weighing tools.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid generating dust. All solution preparation should be done in a chemical fume hood.

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent after each use.

  • PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the lab coat or coveralls, and then the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Waste Disposal: All contaminated disposable PPE and materials must be disposed of as hazardous pharmaceutical waste.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, wipes, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of liquid waste down the drain.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Professional Disposal: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_area Designate & Restrict Access eng_controls Verify Fume Hood & Ventilation prep_area->eng_controls don_ppe Don Full PPE eng_controls->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Solid & Liquid Waste doff_ppe->segregate_waste dispose Dispose via Licensed Contractor segregate_waste->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

By implementing these comprehensive safety and logistical measures, research institutions can build a foundation of trust and ensure the protection of their most valuable asset: their scientists.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.